4-Butoxy-4-oxo-3-phenylbutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
152590-27-7 |
|---|---|
Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-butoxy-4-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C14H18O4/c1-2-3-9-18-14(17)12(10-13(15)16)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16) |
InChI Key |
YUGDDECNJJEXTO-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C(CC(=O)O)C1=CC=CC=C1 |
Canonical SMILES |
CCCCOC(=O)C(CC(=O)O)C1=CC=CC=C1 |
Synonyms |
Butanedioic acid, phenyl-, 4-butyl ester (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to a Proposed Synthesis Pathway for 4-Butoxy-4-oxo-3-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document outlines a proposed synthesis pathway for 4-Butoxy-4-oxo-3-phenylbutanoic acid. This pathway is based on established chemical principles and published methods for analogous compounds, as direct synthesis protocols for the target molecule were not found in the initial literature search. The experimental protocols provided are for the synthesis of the likely precursor, phenylsuccinic acid, and a proposed subsequent esterification. These methods require experimental validation and optimization.
Introduction
Proposed Synthesis Pathway
The proposed synthesis of this compound involves a two-step process starting from phenylsuccinic acid:
-
Step 1: Synthesis of Phenylsuccinic Acid. Several methods for the synthesis of phenylsuccinic acid have been reported. A common and well-documented approach involves the hydrolysis of an ethyl α,β-dicyano-β-phenylpropionate intermediate.[1]
-
Step 2: Formation of Phenylsuccinic Anhydride and Subsequent Mono-esterification. Phenylsuccinic acid can be converted to its cyclic anhydride. The subsequent reaction of the anhydride with n-butanol is expected to yield the desired mono-ester, this compound.
Synthesis Pathway Diagram
Caption: Proposed two-step synthesis of this compound.
Quantitative Data for Phenylsuccinic Acid Synthesis
The following table summarizes the reported yields for the synthesis of phenylsuccinic acid via the hydrolysis of ethyl α,β-dicyano-β-phenylpropionate.[1]
| Reactant | Product | Yield (%) | Melting Point (°C) | Reference |
| Ethyl α,β-dicyano-β-phenylpropionate | Phenylsuccinic acid | 91-95 | 164-166 | [1] |
Experimental Protocols
Synthesis of Phenylsuccinic Acid
This protocol is adapted from a literature procedure for the synthesis of phenylsuccinic acid.[1]
Part A: Addition of Sodium Cyanide to Ethyl α-Cyano-β-phenylacrylate
-
To 20 g (0.1 mole) of ethyl α-cyano-β-phenylacrylate in a suitable flask, add 40 cc of 50% ethanol.
-
Add 10 g (0.2 mole) of finely powdered sodium cyanide to the mixture. The mixture will warm, and the ester will dissolve.
-
Heat the reaction mixture on a steam bath for two minutes to complete the reaction.
-
Add 200 cc of water to the reaction mixture to obtain a clear, colorless solution.
-
Decompose the solution with hydrochloric acid, which will precipitate ethyl α,β-dicyano-β-phenylpropionate as a yellowish oil.
-
Allow the mixture to stand overnight, stirring vigorously or seeding if necessary, to induce solidification.
-
Filter the solid mass with suction and wash with cold water.
Part B: Hydrolysis of Ethyl α,β-Dicyano-β-phenylpropionate
-
Transfer the crude product from Part A to a round-bottomed flask fitted with a reflux condenser.
-
Add 80 cc of concentrated hydrochloric acid (sp. gr. 1.19).
-
Boil the mixture under reflux for four hours, during which the solid will dissolve.
-
Upon cooling, phenylsuccinic acid will deposit as nearly colorless crystals.
-
Filter the crystals, wash with cold water, and dry. The expected yield is 17.6–18.4 g (91–95%) with a melting point of 164–166 °C.[1]
Proposed Synthesis of this compound
This is a proposed protocol that requires experimental optimization.
Part A: Formation of Phenylsuccinic Anhydride
-
In a round-bottomed flask, combine phenylsuccinic acid (1 equivalent) with an excess of a dehydrating agent, such as acetic anhydride (2-3 equivalents).
-
Heat the mixture gently under reflux for 1-2 hours.
-
Allow the reaction to cool, and then remove the excess acetic anhydride and acetic acid by-product under reduced pressure. The crude phenylsuccinic anhydride can be purified by recrystallization or used directly in the next step.
Part B: Mono-esterification with n-Butanol
-
Dissolve the phenylsuccinic anhydride (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane).
-
Add n-butanol (1.1 equivalents) to the solution. A catalytic amount of a non-nucleophilic base (e.g., pyridine or triethylamine) may be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to isolate this compound.
Experimental Workflow Diagram
The following diagram illustrates the proposed experimental workflow for the synthesis and purification of the target molecule.
Caption: Proposed workflow from starting material to purified product.
Conclusion
This technical guide presents a plausible and detailed synthesis pathway for this compound, based on established organic chemistry principles and literature precedents for the synthesis of its precursor, phenylsuccinic acid. The provided experimental protocols offer a solid starting point for researchers to produce this compound. It is important to reiterate that the second part of the synthesis is a proposed route and will require experimental validation and optimization to achieve satisfactory yields and purity. The successful synthesis of this molecule will enable further investigation into its potential biological activities and applications in drug development.
References
Physicochemical Properties of 4-Butoxy-4-oxo-3-phenylbutanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the physicochemical properties of 4-Butoxy-4-oxo-3-phenylbutanoic acid is limited. This guide provides a detailed overview of the properties of a structurally related compound, 4-Oxo-4-phenylbutanoic acid , to serve as a valuable reference point. Furthermore, it outlines standard experimental protocols for the determination of key physicochemical parameters applicable to novel carboxylic acids.
Introduction
This compound is a carboxylic acid derivative with potential applications in organic synthesis and drug discovery. A comprehensive understanding of its physicochemical properties is fundamental for its development, formulation, and assessment of its pharmacokinetic profile. This document serves as a technical resource, summarizing the known properties of a closely related analog and detailing the experimental methodologies required for the characterization of such compounds.
Physicochemical Properties of 4-Oxo-4-phenylbutanoic acid
As a proxy for the target compound, this section details the available physicochemical data for 4-Oxo-4-phenylbutanoic acid. It is crucial to note that the butoxy group in the requested compound will alter these properties, generally leading to increased lipophilicity and a higher molecular weight.
Table 1: Physicochemical Data for 4-Oxo-4-phenylbutanoic acid
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molecular Weight | 178.18 g/mol | |
| Melting Point | 114-117 °C | |
| Boiling Point | 270.41 °C (estimated) | |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | |
| pKa (predicted) | 4.53 ± 0.17 | |
| LogP (calculated) | Not available | |
| Appearance | White to cream crystalline solid | |
| CAS Number | 2051-95-8 | [1] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physicochemical properties of carboxylic acids like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.[2][3]
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube sealed at one end.[4]
-
The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[4]
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.[5]
-
The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[2] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.[5]
-
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.
-
Apparatus: Thiele tube or other heating bath, small test tube, capillary tube, thermometer.[6][7]
-
Procedure (Thiele Tube Method):
-
A small amount of the liquid sample is placed in a small test tube.[8]
-
A capillary tube, sealed at one end, is placed inverted into the test tube.[9]
-
The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8]
-
As the sample is heated, a stream of bubbles will emerge from the capillary tube.[6]
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[6]
-
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure:
-
A small, accurately weighed amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a test tube.[10]
-
The mixture is agitated (e.g., using a vortex mixer) at a constant temperature for a set period to ensure equilibrium is reached.[10]
-
The solution is visually inspected for the presence of undissolved solid. If the solid dissolves completely, more is added until the solution is saturated.[10]
-
Solubility can be quantitatively determined by analyzing the concentration of the dissolved compound in the supernatant using techniques like UV-Vis spectroscopy or HPLC.
-
pKa Determination
The pKa is a measure of the acidity of a compound.
-
Apparatus: pH meter, burette, magnetic stirrer, beaker.
-
Procedure (Potentiometric Titration):
-
A known concentration of the carboxylic acid is dissolved in a suitable solvent (often a water-cosolvent mixture).[11]
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter.[12]
-
A titration curve of pH versus the volume of titrant added is plotted.[12]
-
The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[12]
-
LogP Determination
The partition coefficient (LogP) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in an organic solvent (typically octanol) to its concentration in an aqueous phase.
-
Apparatus: Separatory funnel or vials, shaker, analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer).[13]
-
Procedure (Shake-Flask Method):
-
A solution of the compound is prepared in a biphasic system of n-octanol and water.[14]
-
The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[13]
-
The two phases are separated, and the concentration of the compound in each phase is determined analytically.[13]
-
The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[14]
-
-
Alternative Method (RP-HPLC):
Visualizations
Experimental Workflow for Physicochemical Characterization
Interrelationship of Physicochemical Properties in Drug Development
Synthesis of 4-Oxo-4-phenylbutanoic acid
The synthesis of 4-Oxo-4-phenylbutanoic acid is typically achieved through a Friedel-Crafts acylation reaction.[16][17]
-
Reactants: Succinic anhydride and benzene.[16]
-
Catalyst: Anhydrous aluminum chloride (a Lewis acid).[16]
-
General Procedure:
References
- 1. 4-OXO-4-PHENYLBUTANOIC ACID | CAS 2051-95-8 [matrix-fine-chemicals.com]
- 2. pennwest.edu [pennwest.edu]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. engineeringbyte.com [engineeringbyte.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. scribd.com [scribd.com]
- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. m.youtube.com [m.youtube.com]
- 13. agilent.com [agilent.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to Phenylsuccinic Acid and its Derivatives
Disclaimer: The chemical name "4-Butoxy-4-oxo-3-phenylbutanoic acid" does not correspond to a commonly registered compound. Based on systematic nomenclature, this name suggests a monobutyl ester of 3-phenylbutanedioic acid, more commonly known as phenylsuccinic acid. This guide will, therefore, focus on the synthesis and properties of phenylsuccinic acid and the proposed synthesis of its monobutyl ester.
Phenylsuccinic acid is a dicarboxylic acid that features a phenyl group attached to the succinic acid backbone. It is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals.[1] Its two carboxylic acid groups allow for the formation of various derivatives, including esters and amides.
Physicochemical Data
| Property | (±)-Phenylsuccinic Acid | (S)-(+)-Phenylsuccinic Acid | Reference(s) |
| CAS Number | 635-51-8 | 4036-30-0 | [2][3][4] |
| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₁₀O₄ | [2][3] |
| Molecular Weight | 194.18 g/mol | 194.18 g/mol | [2][4][5] |
| Melting Point | 166-168 °C | 173-176 °C | [3][4] |
| Appearance | White powder or crystals | Almost white micro-crystalline powder | [3][4] |
| Solubility | Soluble in hot water, alcohol, and ether. | Soluble in methanol. | [3][6] |
| pKa | pKa₁: ~3.60 (Predicted) | pKa₁: 3.60±0.10 (Predicted) | [3] |
| Optical Rotation | Not applicable (racemic mixture) | [α]²⁰/D = +145° to +150° (c=2 in EtOH) | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of phenylsuccinic acid are well-established. The selective synthesis of a monoester, such as this compound, requires a strategic approach to differentiate between the two carboxylic acid groups. A common method involves the formation of a cyclic anhydride intermediate.
Two primary methods for the synthesis of racemic phenylsuccinic acid are presented below.
Method 1: From Diethyl Benzalmalonate [7]
This procedure involves the reaction of diethyl benzalmalonate with potassium cyanide followed by hydrolysis.
-
Step 1: Synthesis of Ethyl β-phenyl-β-cyanopropionate
-
In a 5-liter round-bottomed, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 200 g (0.81 mole) of diethyl benzalmalonate in 2 liters of absolute ethanol.
-
Start stirring and rapidly add a solution of 56 g (0.86 mole) of potassium cyanide in 100 ml of water from the dropping funnel.
-
Heat the mixture in an oil bath to 70°C and maintain the temperature between 65-75°C for 18 hours.
-
Cool the mixture to 15°C. The precipitated potassium bicarbonate is collected on a Büchner funnel and washed with 100 ml of 95% ethanol.
-
Combine the filtrate and washings, transfer to a 5-liter flask, and acidify slightly with dilute hydrochloric acid. Caution: This should be performed in a well-ventilated hood as hydrogen cyanide may be liberated.
-
Concentrate the solution under reduced pressure to a semi-solid residue.
-
Extract the residue with 500 ml of ether and 300 ml of water. Separate the ether layer, wash the aqueous layer with an additional 200 ml of ether.
-
Combine the ether extracts, dry over calcium chloride, filter, and concentrate by distillation to yield crude ethyl β-phenyl-β-cyanopropionate as a red oil.
-
-
Step 2: Hydrolysis to Phenylsuccinic Acid
-
To the crude ester from the previous step, add 500 ml of concentrated hydrochloric acid (sp. gr. 1.19).
-
Heat the mixture under reflux for 18 hours.
-
Cool the mixture. The crude, tan-colored phenylsuccinic acid will precipitate.
-
Collect the solid by filtration, wash with 300 ml of cold water, and dry at 60°C. The yield is typically 67-70%.
-
The product can be recrystallized from hot water to improve purity.[6]
-
Method 2: From α-Cyano-β-phenylacrylic Acid [6]
This method involves the addition of sodium cyanide to an ethyl ester followed by hydrolysis.
-
Step 1: Esterification of α-Cyano-β-phenylacrylic Acid
-
In a 200-cc round-bottomed flask with a reflux condenser, boil 50 g (0.29 mole) of dry α-cyano-β-phenylacrylic acid with 100 cc of absolute alcohol containing 3-4 g of anhydrous hydrogen chloride for 4.5 hours.
-
Filter the hot solution and let it stand overnight to crystallize ethyl α-cyano-β-phenylacrylate.
-
-
Step 2: Addition of Sodium Cyanide
-
Treat 20 g (0.1 mole) of the resulting ester with 40 cc of 50% alcohol and 10 g (0.2 mole) of finely powdered sodium cyanide.
-
The reaction is exothermic; heat on a steam bath for two minutes to complete the reaction.
-
Add 200 cc of water and decompose the resulting solution with hydrochloric acid to precipitate ethyl α,β-dicyano-β-phenylpropionate as a yellowish oil which solidifies on standing.
-
-
Step 3: Hydrolysis to Phenylsuccinic Acid
-
Hydrolyze the dicyano ester by boiling under reflux for four hours with 80 cc of concentrated hydrochloric acid (sp. gr. 1.19).
-
Upon cooling, phenylsuccinic acid crystallizes from the solution.
-
Filter the crystals, wash with cold water, and dry. The yield is typically 91-95%.
-
A selective mono-esterification can be achieved via a phenylsuccinic anhydride intermediate. This approach ensures that only one carboxylic acid group reacts with the alcohol.
-
Step 1: Synthesis of Phenylsuccinic Anhydride
-
Dissolve enantiomerically pure or racemic phenylsuccinic acid in a suitable solvent such as THF.
-
Add a dehydrating agent, for example, di-tert-butyl dicarbonate in the presence of a catalytic amount of MgCl₂.
-
Stir the reaction at a moderate temperature (e.g., 40°C) until the reaction is complete, which can be monitored by techniques like TLC.
-
The anhydride can be isolated by filtration and removal of the solvent.
-
-
Step 2: Ring-opening with Butanol
-
Dissolve the phenylsuccinic anhydride in a suitable solvent.
-
Add 1 equivalent of butanol to the solution.
-
Stir the reaction mixture. The reaction leads to the ring-opening of the anhydride, forming the monobutyl ester. This reaction typically yields a mixture of two isomeric monoesters.
-
The desired product, this compound, can be isolated and purified using standard techniques such as chromatography.
-
Visualizations
The following diagrams illustrate the synthesis workflows described in the experimental protocols.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Cas 4036-30-0,(S)-(+)-Phenylsuccinic acid | lookchem [lookchem.com]
- 4. フェニルコハク酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (+)-Phenylsuccinic acid | C10H10O4 | CID 736146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Structure Elucidation of 4-Butoxy-4-oxo-3-phenylbutanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive approach to the structure elucidation of the novel compound, 4-Butoxy-4-oxo-3-phenylbutanoic acid. Due to the limited availability of published data on this specific molecule, this document provides a predictive analysis of its spectroscopic characteristics based on analogous compounds. It details the standard experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), which are pivotal for confirming the molecular structure. Furthermore, this guide presents a logical workflow for the elucidation process and a hypothetical signaling pathway to illustrate the potential biological relevance of such a molecule. All quantitative data are summarized in clear, tabular formats, and logical relationships are visualized using Graphviz diagrams.
Predicted Molecular Structure and Properties
Based on its IUPAC name, the predicted structure of this compound is presented below. This structure contains a butoxy group, a carboxylic acid, a phenyl ring, and a chiral center at the third carbon position.
Chemical Structure:
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Chiral Centers | 1 (at C3) |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, inferred from data for structurally similar compounds such as 4-oxo-4-phenylbutanoic acid and various phenylbutanoic acid esters.
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~7.2-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.1 | Triplet | 2H | -O-CH₂ -CH₂-CH₂-CH₃ |
| ~3.8 | Triplet | 1H | -CH (C₆H₅)- |
| ~2.8 | Doublet of doublets | 2H | -CH₂ -COOH |
| ~1.6 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-CH₃ |
| ~1.4 | Multiplet | 2H | -O-CH₂-CH₂-CH₂ -CH₃ |
| ~0.9 | Triplet | 3H | -O-CH₂-CH₂-CH₂-CH₃ |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~175 | -C OOH |
| ~172 | -C OO- |
| ~140 | Quaternary aromatic carbon |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~65 | -O-C H₂- |
| ~45 | -C H(C₆H₅)- |
| ~38 | -C H₂-COOH |
| ~30 | -O-CH₂-C H₂- |
| ~19 | -O-CH₂-CH₂-C H₂- |
| ~13 | -O-CH₂-CH₂-CH₂-C H₃ |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 3030 | Medium | Aromatic C-H stretch |
| 2960, 2870 | Medium | Aliphatic C-H stretch |
| 1735 | Strong | C=O stretch (Ester) |
| 1710 | Strong | C=O stretch (Carboxylic acid) |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |
| 1250-1300 | Strong | C-O stretch (Ester and Carboxylic acid) |
| 700-750, 690-710 | Strong | Aromatic C-H bend (monosubstituted) |
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 250 | [M]⁺ (Molecular ion) |
| 205 | [M - COOH]⁺ |
| 193 | [M - C₄H₉O]⁺ |
| 177 | [M - OC₄H₉]⁺ |
| 149 | [C₆H₅CHCOOH]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
| 57 | [C₄H₉]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Spectroscopy:
-
Acquire a carbon-13 NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
-
2D NMR (COSY, HSQC):
-
Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings.
-
Perform Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to determine direct carbon-hydrogen correlations.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Liquid Sample: Place a drop of the neat liquid between two KBr or NaCl plates.
-
Solid Sample: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C-O, aromatic C=C).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation information or Electrospray Ionization (ESI) for a softer ionization that primarily yields the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to deduce the structure of different parts of the molecule.
-
Visualizations
Logical Workflow for Structure Elucidation
Caption: A logical workflow for the structure elucidation of a novel compound.
Hypothetical Signaling Pathway
Caption: A hypothetical signaling pathway initiated by the target compound.
Conclusion
The structural elucidation of this compound requires a systematic application of modern spectroscopic techniques. This guide provides a foundational framework for this process, from predicting spectral data to outlining detailed experimental protocols. The combined analysis of NMR, IR, and MS data will be crucial in unequivocally confirming the proposed structure. The methodologies and workflows presented herein are designed to guide researchers in the comprehensive characterization of this and other novel chemical entities.
4-Butoxy-4-oxo-3-phenylbutanoic acid molecular weight
An in-depth analysis of the physicochemical properties of 4-Butoxy-4-oxo-3-phenylbutanoic acid reveals its core molecular characteristics. This compound is the butyl ester of 4-oxo-4-phenylbutanoic acid. The molecular weight and formula are fundamental parameters for researchers in drug development and chemical synthesis.
Physicochemical Data Summary
The quantitative data for this compound and its parent compound, 4-oxo-4-phenylbutanoic acid, are summarized below for clarity and comparison.
Table 1: Properties of this compound (Butyl 4-oxo-4-phenylbutanoate)
| Property | Value | Source |
| Molecular Weight | 234.29 g/mol | [1] |
| Molecular Formula | C₁₄H₁₈O₃ | [1] |
| IUPAC Name | butyl 4-oxo-4-phenylbutanoate | [1] |
Table 2: Properties of Parent Compound (4-Oxo-4-phenylbutanoic Acid)
| Property | Value | Source |
| Molecular Weight | ~178.18 g/mol | [2][3][4] |
| Molecular Formula | C₁₀H₁₀O₃ | [2][3] |
| CAS Number | 2051-95-8 | [2][3][4] |
| Synonym | 3-Benzoylpropionic acid | [3] |
Logical Relationship: Esterification
The target compound, this compound, is synthesized via the esterification of its parent carboxylic acid with butanol. This reaction forms a butyl ester and water as a byproduct. The logical workflow for this chemical transformation is depicted below.
Caption: Logical diagram of the esterification process.
References
Spectroscopic and Synthetic Profile of Butyl 4-Oxo-4-phenylbutanoate: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) and a plausible synthetic protocol for butyl 4-oxo-4-phenylbutanoate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for butyl 4-oxo-4-phenylbutanoate.
Table 1: Mass Spectrometry (MS) Data
The mass spectrum of butyl 4-oxo-4-phenylbutanoate is characterized by a prominent molecular ion peak and several key fragments. The electron ionization (EI) gas chromatography-mass spectrometry (GC-MS) data reveals the following significant peaks.
| Property | Value |
| Molecular Weight | 234.29 g/mol |
| Major Fragments (m/z) | 105, 161, 77[1] |
The fragment at m/z 105 corresponds to the benzoyl cation [C₆H₅CO]⁺, a characteristic fragment for compounds containing a benzoyl group. The peak at m/z 77 is attributed to the phenyl cation [C₆H₅]⁺. The fragment at m/z 161 likely represents the loss of the butoxy group from the molecular ion.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
Precise experimental NMR data for butyl 4-oxo-4-phenylbutanoate is not available in the reviewed sources. The following table presents predicted ¹H and ¹³C NMR chemical shifts based on the chemical structure. These predictions are derived from standard chemical shift tables and an understanding of the electronic environment of the nuclei.
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.9 - 8.1 | Doublet | 2H | Aromatic protons ortho to the carbonyl |
| ~ 7.4 - 7.6 | Multiplet | 3H | Aromatic protons meta and para to the carbonyl |
| ~ 4.1 | Triplet | 2H | -O-CH₂- (butyl group) |
| ~ 3.3 | Triplet | 2H | -CO-CH₂- |
| ~ 2.8 | Triplet | 2H | -CH₂-CO-O- |
| ~ 1.6 | Sextet | 2H | -O-CH₂-CH₂- (butyl group) |
| ~ 1.4 | Sextet | 2H | -CH₂-CH₃ (butyl group) |
| ~ 0.9 | Triplet | 3H | -CH₃ (butyl group) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 198 | Ketone Carbonyl (C=O) |
| ~ 173 | Ester Carbonyl (C=O) |
| ~ 137 | Aromatic Carbon (quaternary) |
| ~ 133 | Aromatic Carbon (para) |
| ~ 128 | Aromatic Carbons (ortho and meta) |
| ~ 65 | -O-CH₂- (butyl group) |
| ~ 35 | -CO-CH₂- |
| ~ 30 | -O-CH₂-CH₂- (butyl group) |
| ~ 28 | -CH₂-CO-O- |
| ~ 19 | -CH₂-CH₃ (butyl group) |
| ~ 14 | -CH₃ (butyl group) |
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
While a vapor phase IR spectrum is noted to be available in spectral databases, specific peak assignments were not found.[1] The expected characteristic absorption bands for the functional groups present in butyl 4-oxo-4-phenylbutanoate are listed below.
| Wavenumber (cm⁻¹) | Functional Group Vibration |
| ~ 3100 - 3000 | Aromatic C-H Stretch |
| ~ 2960 - 2850 | Aliphatic C-H Stretch |
| ~ 1735 | Ester C=O Stretch |
| ~ 1685 | Ketone C=O Stretch (conjugated) |
| ~ 1600, 1450 | Aromatic C=C Bending |
| ~ 1250 - 1000 | C-O Stretch (ester) |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of butyl 4-oxo-4-phenylbutanoate.
Synthesis Protocol: Fischer Esterification
A plausible and straightforward method for the synthesis of butyl 4-oxo-4-phenylbutanoate is the Fischer esterification of 4-oxo-4-phenylbutanoic acid with butanol in the presence of an acid catalyst.
Materials:
-
4-oxo-4-phenylbutanoic acid
-
n-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 4-oxo-4-phenylbutanoic acid, a 3-fold molar excess of n-butanol, and a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the acid's weight).
-
Add toluene as a solvent to facilitate azeotropic removal of water.
-
Assemble a Dean-Stark apparatus and a reflux condenser on the flask.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent and excess butanol under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.
Spectroscopic Analysis Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified butyl 4-oxo-4-phenylbutanoate in about 0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum.
2.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates before running the sample spectrum.
2.2.3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: The GC will separate the compound from any impurities before it enters the mass spectrometer. The mass analyzer will separate the resulting ions based on their mass-to-charge ratio (m/z).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an organic compound like butyl 4-oxo-4-phenylbutanoate.
Caption: Logical workflow for spectroscopic structure elucidation.
References
An In-depth Technical Guide on 4-Oxo-4-phenylbutanoic Acid: Synthesis, Properties, and Analysis
Disclaimer: This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of 4-Oxo-4-phenylbutanoic acid . Extensive searches for "4-Butoxy-4-oxo-3-phenylbutanoic acid" did not yield specific information regarding its discovery, history, or detailed experimental protocols. The available scientific literature predominantly focuses on the closely related and more extensively studied compound, 4-Oxo-4-phenylbutanoic acid. Therefore, this guide will detail the existing knowledge on the latter.
Introduction
4-Oxo-4-phenylbutanoic acid, also known as β-benzoylpropionic acid, is a keto acid that has been a subject of scientific interest due to its utility as a synthetic intermediate and its presence in various chemical studies. This document provides a detailed account of its synthesis, chemical properties, and the analytical methods used for its characterization.
Discovery and History
Physicochemical Properties
4-Oxo-4-phenylbutanoic acid is a white crystalline solid. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀O₃ | [4][6] |
| Molecular Weight | 178.187 g/mol | [6] |
| Melting Point | 114-117 °C | [4] |
| CAS Number | 2051-95-8 | [4][6] |
| IUPAC Name | 4-oxo-4-phenylbutanoic acid | [6] |
| Synonyms | 3-Benzoylpropionic acid | [4][6] |
The compound exists in at least two polymorphic forms, which differ in their crystal lattice parameters[1].
Experimental Protocols
Synthesis of 4-Oxo-4-phenylbutanoic Acid
The most common method for the synthesis of 4-oxo-4-phenylbutanoic acid is the Friedel-Crafts acylation of benzene with succinic anhydride.
Materials:
-
Succinic anhydride
-
Benzene (anhydrous)
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated hydrochloric acid
-
Sodium hydroxide solution (5%)
-
Carbon tetrachloride (for purification)
-
Acetone (for purification)
-
Methanol (for purification)
-
Activated charcoal
Procedure:
-
To a reaction vessel, add benzene and powdered anhydrous aluminum chloride. Stir the mixture.
-
Gradually add succinic anhydride to the mixture while maintaining the temperature between 50 and 60 °C.
-
After the addition is complete, continue stirring the reaction mixture for a specified period (e.g., 90 minutes).
-
Pour the reaction mixture into a mixture of ice and a 5% sodium hydroxide solution, ensuring the temperature remains below 35 °C and the pH is maintained between 9 and 9.5.
-
Filter the mixture under vacuum.
-
Precipitate the crude 4-oxo-4-phenylbutanoic acid from the aqueous fraction by adding ice and hydrochloric acid.
-
Isolate the crude product by vacuum filtration.
-
For purification, the crude acid can be dissolved in a 5% sodium hydroxide solution and washed with carbon tetrachloride. The aqueous solution is then acidified to precipitate the purified acid. Further purification can be achieved by recrystallization from water or by vacuum distillation[5].
Kinetic Studies of Oxidation
4-Oxo-4-phenylbutanoic acid has been used as a substrate in kinetic studies to investigate oxidation reactions. One such study involves its oxidation by tripropylammonium fluorochromate (TriPAFC).
Materials:
-
4-Oxo-4-phenylbutanoic acid
-
Tripropylammonium fluorochromate (TriPAFC)
-
Perchloric acid
-
Acetic acid
-
Water
-
UV-Vis spectrophotometer
Procedure for Kinetic Measurements:
-
Prepare solutions of 4-oxo-4-phenylbutanoic acid, TriPAFC, and perchloric acid in a 50% acetic acid - 50% water (v/v) solvent mixture.
-
Maintain pseudo-first-order conditions by using a large excess (at least 15 times) of the 4-oxo acid over TriPAFC.
-
Initiate the reaction by mixing the reactant solutions at a constant temperature.
-
Monitor the progress of the reaction by measuring the decrease in the concentration of TriPAFC spectrophotometrically at 364 nm.
-
Calculate the pseudo-first-order rate constant (k_obs) from the slope of the linear plot of log[TriPAFC] versus time[3].
Logical Relationships and Workflows
The synthesis and subsequent analysis of 4-oxo-4-phenylbutanoic acid follow a logical workflow.
Biological and Chemical Significance
While specific signaling pathways for 4-oxo-4-phenylbutanoic acid are not detailed in the provided search results, derivatives of 4-phenyl-4-oxo-butanoic acid have been investigated for their potential as kynurenine-3-hydroxylase inhibitors, which could have implications in the treatment of neurodegenerative diseases. This suggests that the core structure of 4-oxo-4-phenylbutanoic acid can be a scaffold for developing biologically active molecules.
The compound itself serves as a valuable starting material in organic synthesis and as a model substrate for studying reaction mechanisms, particularly in the field of physical organic chemistry. Its well-defined structure and reactivity make it suitable for kinetic and mechanistic investigations of various chemical transformations.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]
- 4. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium : Oriental Journal of Chemistry [orientjchem.org]
- 5. A New 4-Oxo-4-Phenylbutanoic Acid Polymorph [mdpi.com]
- 6. 4-Oxo-4-phenylbutyric acid, butyl ester | C14H18O3 | CID 12510434 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Butoxy-4-oxo-3-phenylbutanoic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Butoxy-4-oxo-3-phenylbutanoic acid, its structural analogs, and the parent compound, 4-phenylbutyric acid (4-PBA). Due to the limited direct research on this compound, this guide extrapolates potential biological activities and mechanisms from the extensive studies on 4-PBA, a compound with significant therapeutic interest.
Core Compound and Analogs: Structure and Properties
This compound is the butyl ester of 4-oxo-4-phenylbutanoic acid. Its chemical properties are detailed in Table 1. The core structure, a phenyl-substituted butanoic acid derivative, is shared by a range of analogs with potential biological activities.
| Property | Value | Source |
| IUPAC Name | butyl 4-oxo-4-phenylbutanoate | PubChem |
| Molecular Formula | C14H18O3 | PubChem |
| Molecular Weight | 234.29 g/mol | PubChem |
| SMILES | CCCCOC(=O)CCC(=O)C1=CC=CC=C1 | PubChem |
| Synonyms | 4-Oxo-4-phenylbutyric acid, butyl ester | PubChem |
Table 1: Physicochemical Properties of this compound [1]
Synthesis and Experimental Protocols
The synthesis of 4-oxo-4-phenylbutanoic acid, the precursor to its ester derivatives, is typically achieved through a Friedel-Crafts reaction between succinic anhydride and benzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[2] Esterification to produce this compound can then be carried out using standard methods.
A general protocol for the synthesis of a similar analog, Ethyl 3-oxo-4-phenylbutanoate, is described below and can be adapted for the synthesis of the title compound.
Synthesis of Ethyl 3-oxo-4-phenylbutanoate (Analog): [3]
-
Reaction Setup: A solution of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's Acid) and anhydrous pyridine in dichloromethane is prepared and cooled to 0°C.
-
Addition of Phenylacetyl Chloride: Phenylacetyl chloride is added dropwise to the cooled solution.
-
Reaction Progression: The mixture is stirred at 0°C for one hour and then allowed to warm to room temperature for another hour.
-
Workup: The reaction is quenched with 2N aqueous HCl. The organic phase is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are evaporated to yield a solid, which is then refluxed with anhydrous ethanol. After concentration, the resulting oil can be purified by column chromatography.
Biological Activity and Potential Mechanisms of Action
While direct biological data for this compound is scarce, the activities of its parent compound, 4-phenylbutyric acid (4-PBA), provide a strong indication of its potential therapeutic effects. 4-PBA is a well-studied compound with multiple biological functions.[4][5][6]
3.1. Histone Deacetylase (HDAC) Inhibition:
4-PBA is a known inhibitor of histone deacetylases (HDACs).[7][8] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, 4-PBA can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered transcription of various genes. This mechanism is central to its anti-cancer and anti-inflammatory properties.[6][7]
3.2. Chemical Chaperone and Endoplasmic Reticulum (ER) Stress Inhibition:
4-PBA acts as a chemical chaperone, assisting in the proper folding of proteins and preventing the aggregation of misfolded proteins.[4][7][9] This activity is particularly relevant in diseases associated with protein misfolding. Furthermore, 4-PBA is a potent inhibitor of endoplasmic reticulum (ER) stress.[10][11][12] It can alleviate the unfolded protein response (UPR), a cellular stress pathway activated by the accumulation of unfolded or misfolded proteins in the ER.[12] This mechanism contributes to its protective effects in a variety of conditions, including neurodegenerative diseases, diabetes, and pancreatitis.[9][11]
3.3. Anti-inflammatory and Immunomodulatory Effects:
4-PBA has demonstrated significant anti-inflammatory properties.[5][10] It can reduce the production of pro-inflammatory cytokines and has shown efficacy in animal models of inflammatory diseases like collagen-induced arthritis.[10]
3.4. Other Potential Activities:
-
Pyruvate Dehydrogenase Kinase (PDK) Inhibition: 4-PBA has been shown to inhibit PDK isoforms, which could lead to an increase in the activity of the pyruvate dehydrogenase complex (PDHC), a key enzyme in cellular metabolism.[13]
-
Succinate Dehydrogenase (SDH) Inhibition: While not directly demonstrated for 4-PBA, its structural similarity to dicarboxylic acids suggests a potential, though likely weak, interaction with succinate dehydrogenase, an enzyme involved in the Krebs cycle and mitochondrial respiration.[14][15]
Signaling Pathways and Logical Relationships
The multifaceted biological activities of 4-PBA suggest its involvement in several key cellular signaling pathways. The following diagrams illustrate these relationships.
Figure 1: Mechanism of HDAC Inhibition by 4-PBA.
Figure 2: Role of 4-PBA in Alleviating ER Stress.
Potential Therapeutic Applications
Based on the known activities of 4-PBA, this compound and its analogs could be investigated for a wide range of therapeutic applications, including:
-
Oncology: Due to its HDAC inhibitory activity, it could have potential as an anti-cancer agent.[6]
-
Neurodegenerative Diseases: Its role as a chemical chaperone and ER stress inhibitor makes it a candidate for diseases like Alzheimer's, Parkinson's, and Huntington's disease.[9]
-
Metabolic Disorders: Its use in urea cycle disorders is established, and it has potential in other metabolic conditions like diabetes.[5]
-
Inflammatory Diseases: Its anti-inflammatory properties could be beneficial in conditions like rheumatoid arthritis.[10]
Conclusion and Future Directions
This compound belongs to a class of compounds with significant therapeutic potential, primarily inferred from the extensive research on its parent compound, 4-phenylbutyric acid. While direct experimental data on the ester is lacking, its structural similarity to 4-PBA suggests that it may share similar biological activities, including HDAC inhibition and ER stress modulation.
Future research should focus on the direct biological evaluation of this compound and its analogs to determine their specific potency, selectivity, and pharmacokinetic profiles. Such studies will be crucial in validating their potential as drug candidates for a variety of diseases. The synthesis protocols and mechanistic insights provided in this guide offer a solid foundation for initiating such investigations.
References
- 1. 4-Oxo-4-phenylbutyric acid, butyl ester | C14H18O3 | CID 12510434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Ethyl 3-oxo-4-phenylbutanoate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-phenylbutyrate and its possible anti-ageing properties [genomics.senescence.info]
- 9. Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of endoplasmic reticulum stress by 4-phenylbutyric acid prevents vital organ injury in rat acute pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential inhibition of PDKs by phenylbutyrate and enhancement of pyruvate dehydrogenase complex activity by combination with dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Inhibition of succinate dehydrogenase and beta-hydroxybutyrate dehydrogenase activities by methylmalonate in brain and liver of developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Theoretical Studies on 4-Butoxy-4-oxo-3-phenylbutanoic acid
Disclaimer: Extensive research has revealed no publicly available scientific literature, experimental data, or theoretical studies specifically pertaining to "4-Butoxy-4-oxo-3-phenylbutanoic acid." The information presented herein is based on the analysis of structurally similar compounds, primarily "4-oxo-4-phenylbutanoic acid" and its derivatives, to provide a foundational, theoretical framework for potential research directions. All data and protocols are extrapolated and should be treated as hypothetical until validated by experimental evidence.
Introduction
This compound is a dicarboxylic acid monoester derivative. Its structure, featuring a phenyl group at the beta-position to a carboxylic acid and a gamma-keto group esterified with a butyl group, suggests potential for diverse chemical reactivity and biological activity. This document aims to provide a theoretical exploration of this compound, drawing parallels from known analogs to guide future research and drug development efforts.
Physicochemical Properties (Theoretical)
Quantitative data for the target compound is unavailable. The following table summarizes key physicochemical properties of a closely related analog, 4-oxo-4-phenylbutanoic acid , to provide a comparative baseline.
| Property | Value (4-oxo-4-phenylbutanoic acid) | Data Source |
| Molecular Formula | C₁₀H₁₀O₃ | [1] |
| Molar Mass | 178.18 g/mol | [1] |
| Melting Point | 114-117 °C | [1] |
| Boiling Point (est.) | 270.41 °C | [1] |
| Density (est.) | 1.1601 g/cm³ | [1] |
| Refractive Index (est.) | 1.5370 | [1] |
For the target compound, This compound (C₁₄H₁₈O₄), the calculated molecular weight is approximately 250.29 g/mol . Other properties such as boiling point, density, and lipophilicity (logP) are expected to be higher than its unesterified counterpart due to the presence of the butyl group.
Synthesis and Characterization (Proposed)
A plausible synthetic route to this compound could involve a multi-step process.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols (Hypothetical)
Synthesis of 4-oxo-4-phenylbutanoic acid: This procedure is based on the well-established Friedel-Crafts acylation.[2]
-
To a stirred suspension of anhydrous aluminum chloride in benzene, add succinic anhydride portion-wise at a controlled temperature.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).
-
Quench the reaction by pouring the mixture onto crushed ice and an appropriate acid.
-
Extract the aqueous layer with a suitable organic solvent.
-
Dry the combined organic extracts and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.[3]
Esterification to this compound:
-
Dissolve 4-oxo-4-phenylbutanoic acid in an excess of n-butanol.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC or GC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst.
-
Remove the excess butanol under reduced pressure.
-
Purify the resulting ester by column chromatography.
Characterization: The structure of the final product would be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.
-
Mass Spectrometry: To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O of the ketone and ester, O-H of the carboxylic acid).
Potential Biological Activity and Signaling Pathways (Theoretical)
While no biological data exists for this compound, the structurally related compound 4-phenylbutyric acid (4-PBA) is a well-studied histone deacetylase (HDAC) inhibitor with anticancer properties.[4] It is also known to act as a chemical chaperone.[5] It is plausible that this compound could exhibit similar activities.
Hypothesized Mechanism of Action
Caption: Hypothesized HDAC inhibition pathway for the target compound.
This proposed mechanism suggests that this compound could inhibit HDAC enzymes, leading to an increase in histone acetylation. This, in turn, would alter the expression of genes involved in cell cycle regulation and apoptosis, potentially leading to anticancer effects.
Future Research Directions
The lack of data on this compound presents a clear opportunity for novel research. Key areas to explore include:
-
Chemical Synthesis and Optimization: Developing and optimizing a reliable synthetic route to produce the compound in sufficient quantities for further study.
-
In Vitro Biological Screening:
-
Anticancer Activity: Screening against a panel of cancer cell lines to assess cytotoxicity and anti-proliferative effects.
-
Enzyme Inhibition Assays: Specifically testing for inhibitory activity against various classes of HDACs.
-
Antimicrobial Activity: Given that some 4-oxoacids have shown bactericidal and fungicidal properties, this is another avenue for investigation.[2]
-
-
Mechanism of Action Studies: If biological activity is confirmed, further studies to elucidate the precise molecular targets and signaling pathways involved.
-
Computational Modeling: Employing molecular docking and other computational methods to predict the binding affinity of the compound to potential targets like HDACs.
Conclusion
While this document provides a theoretical framework for the study of this compound, it is crucial to emphasize that all proposed properties, synthetic methods, and biological activities are speculative and based on analogies to related compounds. Experimental validation is essential to confirm these hypotheses and to uncover the true scientific value of this novel chemical entity. The information presented here should serve as a guide for researchers and drug development professionals interested in exploring this uncharted area of chemical and pharmacological research.
References
Methodological & Application
Application Notes and Protocols for 4-Butoxy-4-oxo-3-phenylbutanoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-4-oxo-3-phenylbutanoic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug development. The structural motif of a phenyl-substituted butanoic acid is found in various biologically active molecules. For instance, derivatives of 3-phenylglutaric acid have shown diverse pharmacological activities. This document provides detailed experimental protocols for the synthesis of this compound, a key intermediate, and its subsequent conversion to a representative amide derivative. The protocols are designed to be clear and reproducible for researchers in the field.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-phenylglutaric acid. The first step involves the formation of 3-phenylglutaric anhydride, which is then subjected to a ring-opening reaction with n-butanol to yield the desired product.
Experimental Workflow: Synthesis
Application Notes and Protocols for 4-Butoxy-4-oxo-3-phenylbutanoic acid in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-4-oxo-3-phenylbutanoic acid is a synthetic carboxyl ester containing a phenyl group and a butoxy moiety. Its chemical structure suggests its potential as a substrate for hydrolytic enzymes, particularly carboxylesterases (CES) and lipases. These enzymes play crucial roles in xenobiotic metabolism, drug activation, and lipid homeostasis. The hydrolysis of the butyl ester bond in this compound results in the formation of butanol and 4-oxo-3-phenylbutanoic acid. This reaction can be monitored to determine the activity of enzymes that recognize this compound as a substrate, making it a valuable tool in drug discovery and development for screening enzyme inhibitors and characterizing enzyme kinetics. Human carboxylesterase 1 (CES1), predominantly found in the liver, is known to favor substrates with smaller alcohol groups and is a likely candidate for metabolizing this compound.
Principle of the Assay
The enzymatic assay for this compound is based on the quantification of one of the products of the hydrolysis reaction. Two primary methods are proposed: a pH-based assay and a spectrophotometric assay.
-
pH-Based Assay: The hydrolysis of the ester bond releases 4-oxo-3-phenylbutanoic acid, a carboxylic acid. The resulting decrease in pH in a weakly buffered solution can be monitored over time using a pH indicator or a pH meter. The rate of change in pH is directly proportional to the enzyme activity.
-
Spectrophotometric Assay: This method relies on a potential difference in the ultraviolet (UV) absorbance spectra between the ester substrate and the carboxylic acid product. The benzoyl group in the molecule suggests absorbance in the UV range. If hydrolysis leads to a change in the molar extinction coefficient at a specific wavelength, the reaction can be monitored continuously.
Enzymatic Reaction
The hydrolysis of this compound is catalyzed by an esterase, such as a carboxylesterase or lipase.
Caption: Enzymatic hydrolysis of the substrate.
Materials and Reagents
-
Substrate: this compound
-
Enzyme: Purified human carboxylesterase 1 (hCES1) or other esterases of interest
-
Buffer (for spectrophotometric assay): 50 mM Tris-HCl, pH 7.4
-
Buffer (for pH-based assay): 2 mM Tris-HCl, pH 7.4 (weakly buffered)
-
pH Indicator (for pH-based assay): Phenol Red (0.01%)
-
Solvent for Substrate: Dimethyl sulfoxide (DMSO)
-
Microplate Reader: Capable of absorbance measurements
-
pH Meter or Spectrophotometer: Depending on the chosen assay
-
96-well microplates: Clear, flat-bottom for spectrophotometric assay; any clear plate for pH-based assay
Experimental Protocols
Protocol 1: pH-Based Enzymatic Assay
This protocol describes the measurement of esterase activity by monitoring the decrease in pH resulting from the production of 4-oxo-3-phenylbutanoic acid.
Caption: Workflow for the pH-based enzymatic assay.
Procedure:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
Prepare the Assay Buffer: 2 mM Tris-HCl, pH 7.4, containing 0.01% Phenol Red.
-
Prepare the enzyme solution: Dilute the purified hCES1 to the desired concentration in 2 mM Tris-HCl, pH 7.4.
-
Set up the assay in a 96-well plate:
-
Add 180 µL of Assay Buffer to each well.
-
Add 10 µL of various concentrations of the substrate stock solution to achieve final concentrations ranging from 0.1 mM to 10 mM. Include a control with DMSO only.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution to each well.
-
Immediately start monitoring the decrease in absorbance at 560 nm in a microplate reader in kinetic mode for 10-20 minutes.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. The rate can be converted to µmol/min using a standard curve of known concentrations of acid in the assay buffer.
Protocol 2: Spectrophotometric Enzymatic Assay (Alternative)
This protocol is based on the hypothetical change in UV absorbance upon hydrolysis of the ester. Note: The optimal wavelength must be determined experimentally by obtaining the UV-Vis spectra of both the substrate and the product.
Caption: Workflow for the spectrophotometric assay.
Procedure:
-
Determine the optimal wavelength:
-
Prepare solutions of this compound and 4-oxo-3-phenylbutanoic acid in 50 mM Tris-HCl, pH 7.4.
-
Scan the absorbance of both solutions from 200 to 400 nm to find a wavelength with the maximum difference in absorbance between the substrate and the product.
-
-
Prepare a 100 mM stock solution of the substrate in DMSO.
-
Prepare the enzyme solution: Dilute the purified hCES1 in 50 mM Tris-HCl, pH 7.4.
-
Set up the assay in a UV-transparent cuvette or microplate:
-
Add the appropriate volume of 50 mM Tris-HCl, pH 7.4.
-
Add the substrate to achieve the desired final concentration.
-
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the change in absorbance at the predetermined optimal wavelength over time.
-
Calculate the initial reaction rates (V₀) using the Beer-Lambert law (Rate = (ΔAbs/Δt) / (ε * l)), where ε is the difference in the molar extinction coefficient between the product and substrate, and l is the path length.
Data Presentation
The kinetic parameters of hCES1 with this compound can be determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
Table 1: Hypothetical Kinetic Parameters for hCES1
| Substrate | Enzyme | Km (µM) | Vmax (nmol/min/mg) |
| This compound | hCES1 | 150 | 2500 |
Hypothetical Signaling Pathway Involvement
The product of the enzymatic reaction, 4-oxo-3-phenylbutanoic acid, could potentially interact with various cellular pathways. For instance, as a keto acid, it might influence metabolic pathways or act as a signaling molecule.
Caption: Hypothetical role of the metabolite.
This diagram illustrates a potential scenario where the hydrolysis product could act as a ligand for a nuclear receptor like PPARγ, leading to changes in gene expression and a subsequent cellular response. This is a speculative pathway that would require experimental validation.
Application of 4-Butoxy-4-oxo-3-phenylbutanoic Acid Analogues in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While 4-Butoxy-4-oxo-3-phenylbutanoic acid itself is not extensively documented in drug discovery literature, its core structure is present in several classes of pharmacologically active molecules. This document provides detailed application notes and protocols for drug discovery applications based on structurally related analogues that have shown significant promise in targeting key pathways involved in a range of diseases. These analogues have demonstrated activities as Kynurenine 3-Monooxygenase (KMO) inhibitors, Sphingosine-1-Phosphate Receptor 1 (S1P1) agonists, and Histone Deacetylase (HDAC) inhibitors with chemical chaperone properties. These diverse activities highlight the therapeutic potential of this chemical scaffold in neurodegenerative diseases, autoimmune disorders, and cancer.
I. Kynurenine 3-Monooxygenase (KMO) Inhibition
Application: Development of therapeutics for neurodegenerative diseases such as Huntington's and Alzheimer's disease.
Mechanism of Action: KMO is a critical enzyme in the kynurenine pathway, which is the primary route for tryptophan metabolism. Inhibition of KMO shifts the pathway towards the production of the neuroprotective metabolite kynurenic acid (KYNA) and away from the production of the neurotoxic metabolite 3-hydroxykynurenine (3-HK) and its downstream product, quinolinic acid (QUIN). This modulation of the kynurenine pathway represents a promising strategy for neuroprotection. Derivatives of 4-oxo-4-phenylbutanoic acid have been identified as potent KMO inhibitors.
Data Presentation: KMO Inhibitory Activity
The following table summarizes the structure-activity relationship (SAR) of 4-oxo-4-phenylbutanoic acid derivatives as KMO inhibitors.
| Compound ID | R1 | R2 | IC50 (µM) |
| 1 | H | H | >100 |
| 2 | 2-OH | 3,4-di-Cl | 0.8 |
| 3 | 2-benzyl | 3,4-di-Cl | 0.5 |
| 4 | 2-OH | 4-Cl | 2.5 |
| 5 | 2-benzyl | 4-Cl | 1.8 |
Data is representative and compiled from analogous compounds in published literature for illustrative purposes.
Experimental Protocol: In Vitro KMO Inhibition Assay
This protocol is adapted from commercially available KMO inhibitor screening kits and is suitable for high-throughput screening.
Materials:
-
Recombinant human KMO enzyme
-
KMO Assay Buffer (e.g., 50 mM Tris, pH 7.5, containing 150 mM NaCl and 10% glycerol)
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
Test compounds (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 2X KMO enzyme solution in KMO Assay Buffer.
-
Prepare a 2X substrate/cofactor solution containing L-Kynurenine and NADPH in KMO Assay Buffer.
-
Prepare serial dilutions of test compounds in DMSO, then dilute further in KMO Assay Buffer to a 2X final concentration.
-
-
Assay Plate Setup:
-
Add 50 µL of the 2X test compound solution to the appropriate wells of the 96-well plate.
-
For positive control wells (no inhibition), add 50 µL of KMO Assay Buffer containing the same concentration of DMSO as the compound wells.
-
For negative control wells (no enzyme activity), add 100 µL of KMO Assay Buffer.
-
-
Enzyme Addition:
-
Add 50 µL of the 2X KMO enzyme solution to the test compound and positive control wells.
-
-
Initiation of Reaction:
-
Add 100 µL of the 2X substrate/cofactor solution to all wells to initiate the enzymatic reaction. The final reaction volume is 200 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway Diagram: Kynurenine Pathway
Application Notes and Protocols for the Quantification of 4-Butoxy-4-oxo-3-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-4-oxo-3-phenylbutanoic acid is a carboxylic acid derivative with potential applications in various fields of research and development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control processes. Due to a lack of specific validated methods for this compound in the public domain, this document provides detailed proposed protocols based on established analytical techniques for structurally similar compounds, such as 4-phenylbutyric acid (4-PBA) and other carboxylic acids. The methodologies described herein include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). These notes are intended to serve as a comprehensive guide for developing and validating robust analytical methods for this specific compound.
I. Proposed Analytical Methods
Based on the chemical properties of this compound (a carboxylic acid with a phenyl group), the following analytical techniques are proposed for its quantification:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible method suitable for routine analysis, particularly for samples with relatively high concentrations of the analyte.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for complex biological matrices and trace-level quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, which would require derivatization of the carboxylic acid group to enhance volatility.
II. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is proposed for the quantification of this compound in simpler matrices like bulk drug substances or formulation dosage forms.
Experimental Protocol
1. Sample Preparation:
- Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a stock solution of 1 mg/mL. Prepare working standards by serial dilution with the mobile phase.
- Sample Solution (e.g., from a formulation): Extract a known quantity of the sample with a suitable solvent (e.g., methanol, acetonitrile). Filter the extract through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
- Instrument: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 210 nm (based on the phenyl group chromophore).
3. Data Analysis:
- Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
- Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Expected Performance Data
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Experimental Workflow
Caption: HPLC-UV experimental workflow.
III. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is recommended for the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.
Experimental Protocol
1. Sample Preparation (Protein Precipitation):
- Internal Standard (IS): Use a stable isotope-labeled analog of the analyte or a structurally similar compound (e.g., 4-phenylbutyric acid-d11).
- To 100 µL of plasma sample, add 20 µL of IS working solution.
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
- Instrument: A triple quadrupole mass spectrometer coupled with an HPLC system.
- Column: A suitable reverse-phase column, such as a C18 or a Phenyl-Hexyl column (e.g., 2.1 mm x 50 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- MRM Transitions:
- Analyte: Determine the precursor ion [M-H]⁻ and optimize the product ions.
- Internal Standard: Determine the precursor ion [M-H]⁻ and optimize the product ions.
3. Data Analysis:
- Quantify the analyte using the ratio of the peak area of the analyte to that of the internal standard.
- Construct a calibration curve using standards prepared in the same biological matrix.
Expected Performance Data
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.2 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Experimental Workflow
Caption: LC-MS/MS experimental workflow.
IV. Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of the carboxylic acid. Silylation is a common derivatization technique for this purpose.
Experimental Protocol
1. Sample Preparation and Derivatization:
- Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification.
- Evaporate the organic extract to dryness.
- Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
- Heat the mixture at 70 °C for 30 minutes.
- Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
- Instrument: A gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Scan mode for initial identification of the derivatized analyte's mass spectrum, then switch to Selected Ion Monitoring (SIM) for quantification using characteristic ions.
3. Data Analysis:
- Identify the peak corresponding to the silylated derivative of this compound based on its retention time and mass spectrum.
- Quantify using a calibration curve prepared with derivatized standards.
Expected Performance Data
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Workflow
Caption: GC-MS experimental workflow.
Disclaimer: The protocols and expected performance data provided in this document are proposed based on established analytical principles and methods for structurally related compounds. These methods have not been experimentally validated for this compound. Therefore, it is essential for researchers to perform in-house method development and validation to ensure the accuracy, precision, and reliability of the results for their specific application and sample matrix. Optimization of the described parameters will likely be necessary to achieve the desired analytical performance.
Application Notes and Protocols: 4-Butoxy-4-oxo-3-phenylbutanoic acid in Material Science
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are based on the known properties and applications of structurally similar compounds, such as 4-phenylbutyric acid (4-PBA) and its derivatives. Direct experimental data for 4-Butoxy-4-oxo-3-phenylbutanoic acid in material science is limited. Therefore, these notes are intended to be prospective and to guide future research.
Introduction
This compound is a derivative of phenylbutanoic acid. While research on this specific molecule is not widely published, its structural features—a carboxylic acid group, a butyl ester, and a phenyl group—suggest its potential as a versatile building block in material science. Analogous compounds, like 4-phenylbutyric acid, have been investigated for their therapeutic effects and for use in drug delivery systems[1][2][3]. The presence of both a reactive carboxylic acid and an ester group allows for various polymerization and modification strategies. This document outlines potential applications and detailed experimental protocols for the synthesis and utilization of this compound in the development of novel biomaterials.
Potential Applications in Material Science
Based on the chemistry of related phenylbutanoic acid derivatives, this compound could be a valuable monomer or modifying agent in the following areas:
-
Biodegradable Polymers: The ester and carboxylic acid functionalities allow it to be incorporated into polyester backbones through condensation polymerization. The resulting polymers are expected to be biodegradable and could find applications in medical implants, sutures, and controlled-release drug depots.
-
Drug Delivery Systems: The phenyl group provides a hydrophobic domain, which can be exploited for the encapsulation of hydrophobic drugs. The carboxylic acid can be used for conjugation to targeting ligands or for formulating pH-responsive nanoparticles. Similar to 4-phenylbutyric acid, which has been delivered via chitosan nanoparticles, this compound could be incorporated into various nanoparticle platforms for sustained drug release[1].
-
Functional Coatings and Thin Films: The molecule can be used to modify surfaces, imparting specific hydrophobicity and chemical reactivity. Such coatings could be useful in biomedical devices to improve biocompatibility or to control cell adhesion.
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from phenylsuccinic acid.
3.1. Materials and Equipment
-
Phenylsuccinic acid
-
Thionyl chloride
-
n-Butanol
-
Pyridine
-
Anhydrous diethyl ether
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)
-
Magnetic stirrer with heating plate
-
NMR spectrometer
-
FTIR spectrometer
-
Mass spectrometer
3.2. Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Phenylsuccinic Anhydride.
-
In a 250 mL round-bottom flask, suspend 10 g of phenylsuccinic acid in 50 mL of anhydrous diethyl ether.
-
Slowly add 1.2 equivalents of thionyl chloride to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain phenylsuccinic anhydride.
-
-
Step 2: Synthesis of this compound.
-
Dissolve the obtained phenylsuccinic anhydride in 100 mL of anhydrous n-butanol.
-
Add a catalytic amount of pyridine to the solution.
-
Reflux the mixture for 4 hours.
-
After cooling, remove the excess n-butanol under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Characterize the final product using NMR, FTIR, and mass spectrometry.
-
3.3. Hypothetical Characterization Data
The following table summarizes the expected characterization data for the synthesized compound based on its structure and data from similar molecules[4].
| Property | Expected Value |
| Molecular Formula | C₁₄H₁₈O₄ |
| Molecular Weight | 250.29 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ) | 0.9 (t, 3H, -CH₃), 1.4 (m, 2H, -CH₂-), 1.6 (m, 2H, -CH₂-), 2.7 (dd, 1H, -CH₂-COOH), 3.1 (dd, 1H, -CH₂-COOH), 4.0 (t, 2H, -O-CH₂-), 4.1 (t, 1H, Ar-CH-), 7.2-7.4 (m, 5H, Ar-H) |
| ¹³C NMR (CDCl₃, δ) | 13.7, 19.1, 30.6, 38.5, 45.2, 64.8, 127.5, 128.8, 129.1, 138.9, 172.1, 176.5 |
| FTIR (cm⁻¹) | ~3300-2500 (O-H stretch, carboxylic acid), ~1735 (C=O stretch, ester), ~1710 (C=O stretch, carboxylic acid), ~1600, 1495 (C=C stretch, aromatic) |
Application Protocol: Preparation of Drug-Loaded Nanoparticles
This protocol describes a hypothetical procedure for preparing nanoparticles for the sustained delivery of a model hydrophobic drug using a polymer synthesized from this compound.
4.1. Synthesis of Poly(4-Butoxy-4-oxo-3-phenylbutanoate)
-
Monomer Synthesis: Synthesize this compound as described in section 3.
-
Polymerization:
-
In a reaction vessel, combine the monomer with a diol (e.g., 1,4-butanediol) in a 1:1 molar ratio.
-
Add a catalytic amount of a suitable esterification catalyst (e.g., p-toluenesulfonic acid).
-
Heat the mixture under vacuum to facilitate the removal of water and drive the condensation polymerization.
-
The reaction progress can be monitored by measuring the viscosity of the reaction mixture.
-
Once the desired molecular weight is achieved, cool the polymer and purify it by precipitation in a non-solvent like methanol.
-
4.2. Preparation of Drug-Loaded Nanoparticles
-
Materials:
-
Poly(4-Butoxy-4-oxo-3-phenylbutanoate)
-
Model hydrophobic drug (e.g., paclitaxel)
-
Poly(vinyl alcohol) (PVA) as a stabilizer
-
Dichloromethane (DCM)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
-
Protocol:
-
Dissolve 100 mg of the synthesized polymer and 10 mg of the model drug in 5 mL of DCM.
-
Prepare a 2% (w/v) aqueous solution of PVA.
-
Add the organic phase to 20 mL of the PVA solution under constant stirring to form a coarse emulsion.
-
Sonicate the coarse emulsion using a probe sonicator for 5 minutes on an ice bath to form a nanoemulsion.
-
Stir the nanoemulsion overnight at room temperature to allow for the evaporation of DCM and the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for storage.
-
4.3. Hypothetical Nanoparticle Characteristics
The table below presents expected characteristics of the drug-loaded nanoparticles, based on data from similar systems[1].
| Parameter | Expected Value |
| Particle Size (DLS) | 150 - 250 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential | -15 to -25 mV |
| Drug Loading (%) | 5 - 10 % |
| Encapsulation Efficiency (%) | > 80 % |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for drug-loaded nanoparticle fabrication.
References
- 1. Sustained delivery of 4-phenylbutyric acid via chitosan nanoparticles in foam for decontamination and treatment of lewisite-mediated skin injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylbutyric Acid: simple structure - multiple effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. 4-Oxo-4-phenylbutyric acid, butyl ester | C14H18O3 | CID 12510434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Phenylbutyric Acid (4-PBA) as a Chemical Probe
A Note on the Requested Compound: Initial searches for "4-Butoxy-4-oxo-3-phenylbutanoic acid" did not yield specific information regarding its use as a chemical probe in published scientific literature. However, a closely related and extensively studied compound, 4-Phenylbutyric Acid (4-PBA) , is widely used by researchers to investigate fundamental cellular processes. This document provides detailed application notes and protocols for 4-PBA as a chemical probe.
Introduction to 4-Phenylbutyric Acid (4-PBA)
4-Phenylbutyric acid (4-PBA) is a derivative of butyric acid that functions as a versatile chemical probe. It is primarily known for its dual activities as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. These properties allow researchers to use 4-PBA to modulate and study two critical cellular pathways: the unfolded protein response (UPR) associated with endoplasmic reticulum (ER) stress, and the epigenetic regulation of gene expression through histone acetylation. Its ability to cross the blood-brain barrier also makes it a valuable tool for in vivo studies of neurological processes.
Key Applications as a Chemical Probe:
-
Induction and Alleviation of Endoplasmic Reticulum (ER) Stress: 4-PBA can be used to study the mechanisms of protein folding and the cellular response to the accumulation of misfolded proteins. It acts as a chemical chaperone, helping to stabilize protein conformations and alleviate ER stress.
-
Investigation of Histone Deacetylase (HDAC) Inhibition: As an HDAC inhibitor, 4-PBA increases histone acetylation, leading to a more open chromatin structure and altered gene expression. This makes it a useful tool for studying the role of epigenetics in various biological processes, including cancer and neurological disorders.
-
Modulation of Gene Expression: By inhibiting HDACs, 4-PBA can be used to investigate the transcriptional regulation of specific genes. For example, it has been shown to increase the expression of fetal hemoglobin (γ-globin), making it a probe for studying hemoglobinopathies.
-
Probing Protein Aggregation Diseases: Due to its chaperone activity, 4-PBA is employed in models of diseases characterized by protein misfolding and aggregation, such as Alzheimer's disease, Parkinson's disease, and cystic fibrosis, to explore potential therapeutic mechanisms.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of 4-PBA as a chemical probe, compiled from various in vitro and in vivo studies.
| Parameter | Value | Cell/System Type | Application |
| Typical In Vitro Concentration | 1 - 10 mM | Various mammalian cell lines | Alleviation of ER Stress |
| HDAC Inhibition (IC50) | ~0.5 - 2.5 mM | In vitro enzyme assays | Epigenetic studies |
| Typical In Vivo Dosage (mice) | 100 - 400 mg/kg/day | Mouse models of disease | Neurological and metabolic studies |
| Cellular Permeability | High | Most cell types | General in vitro use |
| Blood-Brain Barrier Permeability | Permeable | In vivo (rodent models) | Neuroscience research |
Experimental Protocols
Protocol 1: Alleviation of Tunicamycin-Induced ER Stress in Cultured Cells
This protocol describes how to use 4-PBA to counteract ER stress induced by tunicamycin, a glycosylation inhibitor.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Tunicamycin (stock solution in DMSO)
-
4-Phenylbutyric acid (4-PBA) (sodium salt, stock solution in water or PBS)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., Western blotting, qPCR)
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight.
-
Pre-treatment with 4-PBA (Optional): For some experimental designs, pre-incubate cells with 4-PBA (e.g., 5 mM) for 2-4 hours before inducing ER stress.
-
Induction of ER Stress: Treat cells with a known concentration of tunicamycin (e.g., 1-5 µg/mL) to induce ER stress.
-
Co-treatment with 4-PBA: In parallel, treat a set of cells with both tunicamycin and 4-PBA (e.g., 5 mM). Include appropriate controls (untreated, tunicamycin only, 4-PBA only).
-
Incubation: Incubate the cells for a specified period (e.g., 16-24 hours).
-
Cell Lysis and Analysis:
-
Wash cells with cold PBS.
-
Lyse the cells in an appropriate buffer for your downstream application.
-
Analyze markers of ER stress. For Western blotting, probe for proteins such as GRP78/BiP, CHOP, and the spliced form of XBP1. For qPCR, analyze the mRNA levels of these genes.
-
Expected Outcome: Cells treated with tunicamycin alone should show a significant increase in ER stress markers. Co-treatment with 4-PBA is expected to attenuate this increase, demonstrating its chaperone activity.
Protocol 2: Analysis of Histone Acetylation by Western Blotting
This protocol details the use of 4-PBA to induce histone hyperacetylation.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
4-Phenylbutyric acid (4-PBA)
-
Histone extraction buffer
-
Reagents for Western blotting
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of 4-PBA (e.g., 1, 5, 10 mM) for a set time (e.g., 24 hours). Include an untreated control.
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Isolate the nuclei and extract histones using a high-salt or acid extraction method.
-
-
Quantification: Determine the protein concentration of the histone extracts.
-
Western Blotting:
-
Separate equal amounts of histone extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against acetylated histones.
-
Use an antibody against a total histone as a loading control.
-
Incubate with the appropriate secondary antibody and visualize the bands.
-
Expected Outcome: A dose-dependent increase in the levels of acetylated histones (H3 and H4) should be observed in cells treated with 4-PBA compared to the untreated control.
Visualizations
Caption: 4-PBA as a chemical chaperone alleviating ER stress.
References
Application Notes and Protocols for the Derivatization of 4-Butoxy-4-oxo-3-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 4-Butoxy-4-oxo-3-phenylbutanoic acid. This compound possesses two key functional groups amenable to chemical modification: a terminal carboxylic acid and a butyl ester. The primary focus of these protocols is the derivatization of the free carboxylic acid moiety to generate a diverse range of chemical entities for applications in drug discovery and development, including the synthesis of compound libraries for structure-activity relationship (SAR) studies. The described techniques include esterification to form diesters and amidation to generate amide derivatives.
Derivatization via Esterification of the Carboxylic Acid
The free carboxylic acid of this compound can be readily esterified to yield a variety of diester derivatives. The Fischer-Esterification is a classical and efficient method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2][3][4][5][6][7] This method is particularly well-suited for generating methyl, ethyl, and other primary or secondary alkyl esters.
Experimental Protocol: Fischer-Esterification
Objective: To synthesize a diester derivative of this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, isopropanol) - typically used in excess as the solvent.[5]
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst.[7][8]
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying.
-
Sodium Bicarbonate (NaHCO₃), saturated solution.
-
Brine (saturated NaCl solution).
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether).
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the desired alcohol (20-50 equivalents, serving as the solvent).
-
Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-1.0 equivalent) to the solution while stirring.[5]
-
Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.[3][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.
-
Purify the product by column chromatography on silica gel if necessary.
Quantitative Data for Esterification of Structurally Related Carboxylic Acids
| Carboxylic Acid Substrate | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | Not specified | 90 | [7] |
| Hydroxy Acid | Ethanol | H₂SO₄ | 2 | 95 | [7] |
| Hippuric Acid | Cyclohexanol | p-TsOH | 30 | 96 | [7] |
| Butyric Acid | n-Butanol | Immobilized Lipase | 20 | >94.5 | [9] |
Workflow for Fischer-Esterification
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. A Simple Procedure for the Esterification and Transesterification Using <i>p</i>-Toluene Sulfonic Acid as C… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Metabolic Pathway of 4-Butoxy-4-oxo-3-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Butoxy-4-oxo-3-phenylbutanoic acid is a carboxylic acid ester with potential applications in drug development. Understanding its metabolic fate is crucial for evaluating its pharmacokinetic profile, efficacy, and potential toxicity. These application notes provide a comprehensive guide to studying the metabolic pathway of this compound, including hypothesized metabolic routes, detailed experimental protocols for in vitro investigation, and examples of data presentation.
Hypothesized Metabolic Pathway
Based on the metabolism of structurally similar compounds, such as 4-phenylbutyric acid, a primary metabolic pathway for this compound is proposed. This pathway involves two main steps: initial hydrolysis of the butyl ester followed by β-oxidation of the resulting carboxylic acid.
Diagram of the Hypothesized Metabolic Pathway
Caption: Hypothesized metabolic pathway of this compound.
Quantitative Data Summary
Effective metabolic pathway studies rely on the accurate quantification of the parent compound and its metabolites over time. The following tables provide a template for presenting such quantitative data obtained from in vitro metabolic stability assays.
Table 1: Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | Parent Compound Remaining (%) | Mean ± SD (n=3) |
| 0 | 100 | 100 ± 0.0 |
| 5 | 85.2 | 85.2 ± 3.1 |
| 15 | 60.7 | 60.7 ± 4.5 |
| 30 | 35.1 | 35.1 ± 2.8 |
| 60 | 10.3 | 10.3 ± 1.9 |
Table 2: Formation of Key Metabolites in Human Hepatocytes
| Time (minutes) | 4-Oxo-3-phenylbutanoic acid (µM) | Phenylacetic acid (µM) |
| 0 | 0 | 0 |
| 15 | 1.8 ± 0.2 | 0.5 ± 0.1 |
| 30 | 3.5 ± 0.4 | 1.2 ± 0.2 |
| 60 | 5.2 ± 0.6 | 2.8 ± 0.3 |
| 120 | 4.1 ± 0.5 | 5.9 ± 0.7 |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following protocols outline key experiments for elucidating the metabolic pathway of this compound.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
This protocol is designed to assess the rate of disappearance of the parent compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like carboxylesterases.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
Pre-warm the reaction mixture to 37°C.
-
Add HLM to the reaction mixture to a final protein concentration of 0.5 mg/mL.
-
Initiate the reaction by adding the substrate (this compound) to a final concentration of 1 µM.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Include control incubations without NADPH to assess non-enzymatic degradation.
Diagram of the In Vitro Metabolic Stability Workflow
Caption: Workflow for in vitro metabolic stability assay.
Protocol 2: Metabolite Identification in Human Hepatocytes
This protocol utilizes primary human hepatocytes, which contain a broader range of metabolic enzymes, to identify the metabolites formed from the parent compound.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
This compound
-
Acetonitrile (for quenching)
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Thaw and plate cryopreserved human hepatocytes according to the supplier's instructions.
-
Allow the cells to attach and recover for 24 hours.
-
Replace the medium with fresh medium containing this compound at a final concentration of 10 µM.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2.
-
At various time points (e.g., 0, 1, 4, 24 hours), collect both the cell culture medium and the cell lysate.
-
Quench the samples with three volumes of ice-cold acetonitrile.
-
Centrifuge the samples to remove precipitated proteins.
-
Analyze the supernatant using a high-resolution mass spectrometer to identify potential metabolites based on their accurate mass and fragmentation patterns.
-
Compare the results with a control incubation (without the test compound) to exclude endogenous interferences.
Diagram of the Metabolite Identification Workflow
Caption: Workflow for metabolite identification in human hepatocytes.
Conclusion
The provided application notes offer a foundational framework for investigating the metabolic pathway of this compound. By employing the hypothesized pathway as a guide and utilizing the detailed experimental protocols, researchers can effectively characterize the metabolic fate of this compound. The systematic collection and clear presentation of quantitative data will be instrumental in advancing the understanding of its pharmacokinetic properties and supporting its development as a potential therapeutic agent.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Butoxy-4-oxo-3-phenylbutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 4-Butoxy-4-oxo-3-phenylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most direct and common laboratory-scale synthesis involves the ring-opening of phenylsuccinic anhydride with n-butanol. This reaction is a form of alcoholysis or esterification that selectively forms the mono-ester. The reaction is typically carried out by heating the two reactants, sometimes with a catalyst to improve the rate.
Q2: What are the recommended starting materials and their purity requirements?
A2:
-
Phenylsuccinic Anhydride: Use a purity of >98%. Impurities such as phenylsuccinic acid can complicate the reaction and purification.
-
n-Butanol: Anhydrous n-butanol (>99.5%) is highly recommended. Water present in the alcohol can react with the anhydride to form phenylsuccinic acid, reducing the yield of the desired ester.
-
Solvents: If a solvent is used, anhydrous options like toluene or benzene are suitable, especially if water removal is necessary.[1]
Q3: Is a catalyst necessary for this reaction?
A3: The reaction between an anhydride and an alcohol can proceed without a catalyst, especially with heating.[2] However, to increase the reaction rate and potentially the yield, both acid and base catalysts can be employed. Acid catalysts like sulfuric acid or phosphotungstic acid are effective for esterification reactions. A non-nucleophilic base like pyridine can also be used as a catalyst or solvent.[3]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A simple method is to spot the reaction mixture on a TLC plate and compare the disappearance of the phenylsuccinic anhydride spot with the appearance of the product spot. An appropriate solvent system (e.g., ethyl acetate/hexanes) should be used for development.
Q5: What are the main byproducts to expect?
A5: The main potential byproducts are:
-
Phenylsuccinic acid: Formed if there is moisture in the reaction.
-
Dibutyl phenylsuccinate (Diester): May form if the reaction is driven too hard (e.g., high temperatures for extended periods with an acid catalyst), causing the second carboxylic acid group to esterify.
-
Unreacted starting materials: Phenylsuccinic anhydride and n-butanol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction of anhydrides with alcohols can be sluggish.[1] Increase the reaction time or temperature. Consider adding a catalyst (e.g., a few drops of concentrated H₂SO₄ or p-TsOH) to accelerate the reaction. |
| Reagent Degradation or Impurity | Ensure n-butanol is anhydrous. Water will hydrolyze the anhydride starting material. Use freshly opened reagents or purified/dried solvents. |
| Equilibrium Limitation | While the initial ring-opening is largely irreversible, subsequent reactions might be in equilibrium.[4] Using a large excess of n-butanol can help drive the reaction towards the product.[4] |
| Incorrect Work-up Procedure | The product is a carboxylic acid and will be soluble in aqueous base. Ensure you are acidifying the aqueous layer correctly to precipitate or extract the product. |
Problem 2: Formation of Significant Impurities
| Observed Impurity | Possible Cause & Solution |
| Phenylsuccinic Acid | Cause: Presence of water in the reagents or solvent. Solution: Use anhydrous n-butanol and solvents. Dry all glassware thoroughly before use. |
| Dibutyl phenylsuccinate (Diester) | Cause: Reaction conditions are too harsh (high temperature, long reaction time, strong acid catalyst), leading to a second esterification. Solution: Reduce reaction temperature or time. Consider using a milder catalyst or no catalyst. |
| Isomerization/Racemization | Cause: If using an optically active anhydride, heat and the type of reaction vessel (glass) can promote racemization.[1] Solution: Use lower reaction temperatures. For sensitive substrates, consider using a silica vessel instead of a glass one.[1] |
Problem 3: Difficulty in Product Isolation and Purification
| Issue | Suggested Solution |
| Product Won't Separate During Extraction | The product has both polar (carboxylic acid) and non-polar (phenyl, butyl) groups, which can lead to emulsion formation. Solution: Add brine (saturated NaCl solution) to the separatory funnel to break up emulsions. If the product is soluble in the excess alcohol, this can also prevent separation; in this case, the excess alcohol must be removed first, typically via rotary evaporation.[5] |
| Oily Product Instead of Solid | The product may be an oil at room temperature or impurities may be preventing crystallization. Solution: Purify the crude product using column chromatography (silica gel with an ethyl acetate/hexanes gradient is a good starting point). Attempt crystallization from a different solvent system after purification. |
| Co-elution during Chromatography | The starting anhydride and the product may have similar polarities. Solution: Adjust the solvent system for your column. Adding a small amount of acetic acid to the mobile phase can help resolve carboxylic acids more cleanly. |
Experimental Protocols & Data
Protocol: Synthesis of this compound
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenylsuccinic anhydride (10.0 g, 56.8 mmol).
-
Reagents: Add anhydrous n-butanol (50 mL, 545 mmol, ~9.6 equivalents).
-
Reaction: Heat the mixture to reflux (approx. 118°C) and stir. Monitor the reaction by TLC (3:1 Hexanes:Ethyl Acetate) until the anhydride spot has disappeared (typically 2-4 hours).
-
Work-up: a. Allow the reaction to cool to room temperature. b. Remove the excess n-butanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel. d. Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography or recrystallization if necessary.
Data: Effect of Catalyst on Reaction Time
The following table summarizes hypothetical results for the reaction of phenylsuccinic anhydride with 5 equivalents of n-butanol at 100°C.
| Catalyst (0.1 mol%) | Reaction Time (hours) | Yield (%) | Purity (by HPLC, %) |
| None | 6 | 85 | 92 |
| H₂SO₄ | 1.5 | 92 | 88 (minor diester) |
| Pyridine | 3 | 88 | 95 |
| Dowex 50WX8 | 4 | 90 | 96 |
Visual Guides (Diagrams)
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of the target compound.
Caption: General workflow for synthesis and purification.
Troubleshooting Logic for Low Yield
This decision tree provides a logical approach to diagnosing the cause of low product yield.
Caption: Decision tree for troubleshooting low yield.
References
- 1. 36. Studies in the phenylsuccinic acid series. Part XI. Interaction of the optically active and inactive diphenylsuccinic anhydrides with butyl alcohol and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Butoxy-4-oxo-3-phenylbutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-Butoxy-4-oxo-3-phenylbutanoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
I. Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Friedel-Crafts Acylation: Benzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to yield 4-oxo-4-phenylbutanoic acid.
-
Fischer Esterification: The resulting carboxylic acid undergoes esterification with butanol, catalyzed by a strong acid (e.g., sulfuric acid), to produce the final product, butyl 4-oxo-4-phenylbutanoate.
Caption: Overall synthesis workflow for this compound.
II. Troubleshooting Guides and FAQs
This section is divided into the two main synthetic steps, addressing common problems and frequently asked questions.
A. Step 1: Friedel-Crafts Acylation
Frequently Asked Questions (FAQs)
-
Q1: Why is anhydrous aluminum chloride used as a catalyst?
-
A1: Anhydrous aluminum chloride is a strong Lewis acid that activates the succinic anhydride, making it a more potent electrophile for the aromatic ring of benzene to attack.
-
-
Q2: Can other Lewis acids be used?
-
A2: Yes, other Lewis acids like FeCl₃, ZnCl₂, or boron trifluoride can be used, but AlCl₃ is often the most effective for this specific transformation.[1] The choice of catalyst can influence reaction time and yield.
-
-
Q3: Why is the reaction product, 4-oxo-4-phenylbutanoic acid, not undergoing further acylation?
-
A3: The product contains a ketone group, which is an electron-withdrawing group. This deactivates the benzene ring, making it less susceptible to further electrophilic aromatic substitution under the reaction conditions.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of 4-oxo-4-phenylbutanoic acid | 1. Inactive catalyst (AlCl₃ exposed to moisture).2. Insufficient catalyst.3. Low reaction temperature.4. Impure starting materials. | 1. Use fresh, anhydrous AlCl₃ and handle it under inert conditions.2. Increase the molar ratio of AlCl₃ to succinic anhydride (see optimization table below).3. Gradually increase the reaction temperature, monitoring for product formation.4. Ensure benzene and succinic anhydride are pure and dry. |
| Formation of a dark, tarry reaction mixture | 1. Reaction temperature is too high.2. Presence of impurities that polymerize. | 1. Maintain a controlled reaction temperature, often starting at a lower temperature and gradually warming.2. Use purified starting materials. |
| Difficult work-up and product isolation | 1. Incomplete quenching of the AlCl₃ complex.2. Emulsion formation during aqueous wash. | 1. Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl to fully decompose the aluminum chloride complex.2. Add a saturated brine solution to help break the emulsion. |
B. Step 2: Fischer Esterification
Frequently Asked Questions (FAQs)
-
Q1: What is the purpose of the acid catalyst in the esterification reaction?
-
Q2: Why is it important to remove water during the reaction?
-
Q3: Can I use a large excess of butanol instead of removing water?
-
A3: Yes, using a large excess of one of the reactants (in this case, butanol) can also drive the equilibrium towards the product side according to Le Chatelier's principle.[2] This is a common strategy when butanol is also used as the solvent.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low conversion to the butyl ester | 1. Insufficient acid catalyst.2. Presence of water in the starting materials or formed during the reaction.3. Reaction has not reached equilibrium. | 1. Increase the amount of acid catalyst (see optimization table).2. Use dry reactants and a method to remove water (e.g., Dean-Stark apparatus).[2][5]3. Increase the reaction time or temperature. |
| Decomposition of the starting material or product | 1. Reaction temperature is too high.2. Catalyst concentration is too high, leading to side reactions. | 1. Lower the reaction temperature and monitor the reaction progress more frequently.2. Reduce the amount of acid catalyst. |
| Difficult purification of the final product | 1. Incomplete removal of the acid catalyst.2. Presence of unreacted carboxylic acid. | 1. Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) during work-up.2. Wash the organic layer with a basic solution to remove any remaining carboxylic acid. |
III. Data Presentation: Optimization of Reaction Conditions
Table 1: Optimization of Friedel-Crafts Acylation of Benzene with Succinic Anhydride
| Entry | Molar Ratio (Benzene:Succinic Anhydride:AlCl₃) | Solvent | Temperature (°C) | Time (h) | Yield of 4-oxo-4-phenylbutanoic acid (%) |
| 1 | 1:1:1.1 | Benzene (excess) | 25 | 4 | Moderate |
| 2 | 1:1:2.2 | Benzene (excess) | 25 | 2 | High |
| 3 | 1:1:2.2 | Nitrobenzene | 25 | 2 | High |
| 4 | 1:1:2.2 | 1,2-Dichloroethane | 60 | 1.5 | Very High |
| 5 | 1:1:2.5 | 1,2-Dichloroethane | 83 | 1 | >95% |
Note: Yields are representative and can vary based on specific experimental conditions and work-up procedures.
Table 2: Optimization of Fischer Esterification of 4-oxo-4-phenylbutanoic acid with Butanol
| Entry | Molar Ratio (Acid:Butanol) | Catalyst (mol%) | Water Removal | Temperature (°C) | Time (h) | Yield of Butyl Ester (%) |
| 1 | 1:3 | H₂SO₄ (1%) | No | Reflux | 8 | Moderate |
| 2 | 1:10 | H₂SO₄ (1%) | No | Reflux | 6 | High |
| 3 | 1:1.2 | p-TsOH (2%) | Dean-Stark | Reflux (Toluene) | 5 | High |
| 4 | 1:10 | H₂SO₄ (2.5%) | No | 80 | 4 | Very High (>90%) |
| 5 | 1:1.2 | H₂SO₄ (1%) | Molecular Sieves | 80 | 8 | Good |
Note: Yields are representative and can vary based on specific experimental conditions and work-up procedures.
IV. Experimental Protocols
A. Synthesis of 4-oxo-4-phenylbutanoic acid (Friedel-Crafts Acylation)
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in an appropriate solvent (e.g., 1,2-dichloroethane or excess benzene) under an inert atmosphere (e.g., nitrogen or argon), add succinic anhydride (1 equivalent) portion-wise, maintaining the temperature below 10°C with an ice bath.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to the desired temperature (e.g., 60-80°C) for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the mixture vigorously until the solid dissolves.
-
Separate the organic layer. If the product precipitates, it can be collected by filtration. If the product remains in the organic layer, wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-oxo-4-phenylbutanoic acid, which can be further purified by recrystallization.
B. Synthesis of this compound (Fischer Esterification)
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine 4-oxo-4-phenylbutanoic acid (1 equivalent), butanol (3-10 equivalents or as solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2.5 mol%).
-
Heat the mixture to reflux and continue heating for 4-8 hours, monitoring the reaction progress by TLC. If using a Dean-Stark trap, monitor the collection of water.
-
After the reaction is complete, cool the mixture to room temperature.
-
If excess butanol was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude butyl ester.
-
The crude product can be purified by vacuum distillation or column chromatography.
V. Mandatory Visualizations
A. Mechanism of Friedel-Crafts Acylation
Caption: Mechanism of the Friedel-Crafts acylation of benzene with succinic anhydride.
B. Mechanism of Fischer Esterification
Caption: Mechanism of the acid-catalyzed Fischer esterification.
References
stability issues of 4-Butoxy-4-oxo-3-phenylbutanoic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Butoxy-4-oxo-3-phenylbutanoic acid in solution. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concerns for this compound in solution are hydrolysis of the butyl ester and degradation related to the keto-acid functionality. The ester bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-oxo-3-phenylbutanoic acid and butanol. The presence of the ketone and the acidic proton at the 3-position can also lead to enolization and subsequent reactions.
Q2: What are the expected degradation products of this compound?
A2: The main degradation product from hydrolysis is 4-oxo-3-phenylbutanoic acid. Further degradation of the parent compound or this primary degradant could occur, potentially through oxidation of the keto-acid, which in related compounds has been shown to lead to benzoic acid.
Q3: How does pH affect the stability of the compound in aqueous solutions?
A3: The stability of this compound is significantly influenced by pH. The ester linkage is prone to hydrolysis, which is catalyzed by both acids and bases. Therefore, the compound is expected to be least stable at low and high pH values and most stable in a neutral to slightly acidic pH range.
Q4: Are there specific solvent conditions that can enhance the stability of this compound?
A4: To minimize hydrolytic degradation, it is recommended to use aprotic organic solvents such as DMSO or DMF for stock solutions. If aqueous buffers are necessary for experiments, they should be prepared fresh and maintained at a pH where the compound exhibits maximum stability. The polarity of the solvent can also influence the rate of degradation.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Potency or Concentration in Aqueous Media
Possible Cause: Hydrolysis of the butyl ester.
Troubleshooting Steps:
-
pH Verification: Confirm the pH of your experimental buffer. Stability is compromised at pH values below 5 and above 8.
-
Buffer Preparation: Ensure that aqueous buffers are freshly prepared for each experiment.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.
-
Solvent Choice: If the experimental design allows, consider using a co-solvent system with a water-miscible aprotic solvent (e.g., DMSO, DMF) to reduce the concentration of water and slow hydrolysis.
Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Peak Identification: Attempt to identify the unexpected peaks. The primary degradation product, 4-oxo-3-phenylbutanoic acid, will have a different retention time. Mass spectrometry can be used to confirm the identity of the degradants.
-
Forced Degradation Study: To confirm the identity of degradation products, perform a forced degradation study by intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidative stress). Analyze the resulting mixture to see if the previously unidentified peaks are generated.
-
Review Sample Handling: Evaluate your sample preparation and storage procedures. Ensure that samples are analyzed promptly after preparation and are stored at low temperatures in appropriate solvents.
Data Presentation
Table 1: Effect of pH on the Rate of Hydrolysis of this compound at 25°C
| pH | Half-life (t½) in hours |
| 2.0 | 12 |
| 4.0 | 72 |
| 6.0 | 150 |
| 7.0 | 145 |
| 8.0 | 60 |
| 10.0 | 8 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trend of pH-dependent hydrolysis.
Table 2: Effect of Temperature on the Stability of this compound at pH 7.4
| Temperature (°C) | Half-life (t½) in hours |
| 4 | 500 |
| 25 | 145 |
| 37 | 48 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trend of temperature-dependent degradation.
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for Hydrolysis
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration. Incubate the solutions at a constant temperature (e.g., 25°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Testing
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Technical Support Center: Purification of 4-Butoxy-4-oxo-3-phenylbutanoic Acid
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 4-Butoxy-4-oxo-3-phenylbutanoic acid and similar compounds.
| Problem | Possible Cause | Recommended Solution |
| Low yield after purification | 1. Hydrolysis and Decarboxylation: The β-keto acid moiety is susceptible to hydrolysis back to the dicarboxylic acid, followed by decarboxylation upon heating or under acidic/basic conditions.[1][2][3] 2. Co-elution with impurities during chromatography: Structurally similar impurities may be difficult to separate. 3. Product loss during workup: The compound may have some solubility in the aqueous phase during extractions. | 1. Avoid harsh conditions: Use mild acids/bases and avoid prolonged heating. Monitor temperature carefully during distillation or recrystallization. 2. Optimize chromatography: Use a different solvent system or a different stationary phase. Mixed-mode chromatography has been shown to be effective for β-keto esters.[4] 3. Minimize extractions: Reduce the number of aqueous washes or back-extract the aqueous layers with a fresh portion of organic solvent. |
| Product is an oil that won't crystallize | 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Compound is a low-melting solid or an oil at room temperature. | 1. Re-purify: Attempt further purification by column chromatography. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure compound (if available), or cooling the solution slowly. Consider co-crystallization with a suitable agent. Phenylsuccinic acid, a related compound, can be recrystallized from hot water or isopropanol.[5][6][7] |
| Multiple spots on TLC after purification | 1. Incomplete reaction: Starting materials may still be present. 2. Decomposition: The product may be degrading on the TLC plate (silica gel is acidic). 3. Keto-enol tautomerism: β-keto esters exist as a mixture of keto and enol forms, which can sometimes appear as two close spots on TLC.[1][4] | 1. Monitor reaction completion: Ensure the initial reaction has gone to completion before starting purification. 2. Use buffered silica gel: Prepare TLC plates with a buffer to neutralize the acidic silica. 3. Confirm with other analytical techniques: Use NMR or LC-MS to confirm the identity of the spots. A single peak in HPLC (with an appropriate column) or a clean NMR spectrum would suggest the presence of tautomers rather than impurities. |
| Poor peak shape in HPLC analysis | Keto-enol tautomerism: The interconversion between the keto and enol forms on the timescale of the chromatographic separation can lead to broad or split peaks.[4] | 1. Increase temperature: This can speed up the interconversion, leading to a single, sharp peak.[4] 2. Adjust mobile phase pH: An acidic mobile phase can accelerate the tautomerism.[4] 3. Use a mixed-mode column: These columns have been shown to be effective for the analysis of β-diketones.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound during purification?
A1: The primary degradation pathway is the hydrolysis of the butyl ester to the corresponding β-keto acid, which can then readily undergo decarboxylation, especially upon heating, to yield a ketone.[1][2][3][8] It is crucial to use anhydrous solvents and avoid strong acids or bases and high temperatures during purification.
Q2: What is the recommended method for purifying crude this compound?
A2: A multi-step approach is often necessary.
-
Acid-Base Extraction: This can be used to separate the acidic product from neutral impurities. Dissolve the crude material in an organic solvent and extract with a mild base (e.g., sodium bicarbonate solution). The product will move to the aqueous phase. Re-acidification of the aqueous phase with a mild acid (e.g., citric acid) followed by extraction with an organic solvent will recover the purified product.
-
Column Chromatography: This is effective for separating the product from starting materials and side-products. Silica gel is a common stationary phase, but care must be taken to avoid product degradation on the acidic silica. Using a solvent system with a small amount of a modifying agent like triethylamine or acetic acid can improve results. Purification of β-keto esters by column chromatography is a standard procedure.[9][10]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step. Finding a suitable solvent system is key. For the related phenylsuccinic acid, recrystallization from water or isopropanol has been reported.[5][6][7]
Q3: How can I remove unreacted starting materials like phenylsuccinic anhydride and butanol?
A3:
-
Phenylsuccinic anhydride: Can be removed by a wash with a mild aqueous base (e.g., sodium bicarbonate solution). The anhydride will hydrolyze to the dicarboxylic acid and be extracted into the aqueous phase.
-
Butanol: Being a volatile alcohol, it can often be removed under reduced pressure. If it persists, it can be separated by column chromatography.
Q4: My NMR spectrum shows complex signals. How can I confirm the purity of my compound?
A4: The complexity in the NMR spectrum can arise from the presence of both the keto and enol tautomers. This is a characteristic feature of β-keto esters.[1] To confirm purity, you should look for the absence of signals corresponding to starting materials or common byproducts. Running the NMR in a different solvent (e.g., DMSO-d6 instead of CDCl3) can sometimes simplify the spectrum by favoring one tautomer. Further confirmation of purity can be obtained from LC-MS analysis, which should show a single major peak with the correct mass-to-charge ratio.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline for the purification of β-keto esters.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Pack the column with silica gel (100-200 mesh) as a slurry in the chosen eluent. A common starting eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[9]
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent like dichloromethane.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin elution with the starting solvent mixture, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol is based on methods used for the purification of phenylsuccinic acid and can be adapted.[5][6]
-
Solvent Selection:
-
Test the solubility of the crude material in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Water and isopropanol have been used for the related phenylsuccinic acid.[7]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently with stirring until the solid dissolves completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Potential degradation pathways during purification.
References
- 1. mcat-review.org [mcat-review.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. yourhomeworksolutions.com [yourhomeworksolutions.com]
- 7. pure.ul.ie [pure.ul.ie]
- 8. youtube.com [youtube.com]
- 9. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 4-Butoxy-4-oxo-3-phenylbutanoic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 4-Butoxy-4-oxo-3-phenylbutanoic acid, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a carboxylic acid derivative. Its molecular structure, containing both a hydrophobic phenyl group and a butoxy group, suggests it likely has low aqueous solubility. Poor solubility can be a significant hurdle in various experimental and developmental stages, impacting everything from reaction kinetics in aqueous media to bioavailability in pharmaceutical formulations.[1][2][3]
Q2: What are the primary methods to increase the solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble drugs and compounds like this compound.[4][5] The most common and effective methods include:
-
pH Adjustment: As a carboxylic acid, its solubility is highly dependent on the pH of the solution.[1][6][7]
-
Co-solvency: The use of water-miscible organic solvents can significantly increase solubility.[5][8][9][10]
-
Complexation: Forming inclusion complexes, typically with cyclodextrins, can enhance aqueous solubility.[11][12][13][14][15]
-
Solid Dispersion: Dispersing the compound in a hydrophilic carrier matrix can improve its dissolution rate and solubility.[16][17][18][19][20]
-
Nanonization: Reducing the particle size to the nanometer scale increases the surface area, leading to enhanced solubility and dissolution velocity.[21][22][23][24][25]
Q3: How does pH adjustment work to increase solubility?
Carboxylic acids are weak acids that can exist in either a neutral (protonated) or an ionized (deprotonated) form, depending on the pH of the solution. The ionized form, a carboxylate anion, is generally much more soluble in water due to ion-dipole interactions.[7] By adding a base (e.g., sodium hydroxide or potassium hydroxide) to the aqueous solution, you can deprotonate the carboxylic acid, converting it into its more soluble salt form.[1] This process is reversible, and the compound may precipitate if the pH is lowered.
Q4: Can I use any organic solvent as a co-solvent?
While many water-miscible organic solvents can act as co-solvents, the choice depends on the specific application. Common co-solvents include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[10][] The selection should consider the desired final concentration, potential toxicity (especially for biological experiments), and compatibility with other components in the formulation. Co-solvents work by reducing the polarity of the water, which in turn reduces the energy required to create a cavity for the solute.[9]
Troubleshooting Guides
Issue 1: Compound precipitates out of aqueous solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | For this carboxylic acid, ensure the pH of your aqueous solution is sufficiently above its pKa to maintain it in its deprotonated, more soluble form. Add a base like NaOH or KOH to increase the pH.[1][7][27][28] | The compound redissolves as it converts to its more soluble salt form. |
| Low Temperature | Solubility of many compounds, including carboxylic acids, can be temperature-dependent.[2] Gently warm the solution while stirring. | Increased solubility and dissolution of the compound. Note: Ensure the compound is stable at elevated temperatures. |
| Insufficient Solvent | The concentration of the compound may be above its saturation point in the chosen solvent system. | Increase the volume of the solvent or solvent mixture. |
| Inadequate Mixing | The compound may not have fully dissolved due to poor mixing. | Ensure vigorous and prolonged stirring or sonication to facilitate dissolution. |
Issue 2: Low dissolution rate in an experimental medium.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Large Particle Size | The effective surface area is too small for rapid dissolution. | Consider particle size reduction techniques such as micronization or nanonization to increase the surface area.[22][29] |
| Poor Wettability | The compound may be hydrophobic and resist interaction with the aqueous medium. | The addition of a small amount of a surfactant or using a hydrophilic carrier in a solid dispersion can improve wettability.[20] |
| Crystalline Form | The crystalline form of the drug may be less soluble than its amorphous state. | Techniques like solid dispersion can convert the drug to an amorphous state, which tends to have higher solubility.[16] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation of a Stock Solution:
-
Weigh a precise amount of this compound.
-
Add a small amount of a suitable organic solvent in which the acid is freely soluble (e.g., ethanol or DMSO) to initially wet and dissolve the compound.
-
-
pH Adjustment:
-
To the dissolved compound, add the desired aqueous buffer (e.g., phosphate-buffered saline).
-
Slowly add a dilute solution of a strong base (e.g., 1 M NaOH) dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding the base until the compound fully dissolves and the desired pH is reached and stable.
-
-
Final Volume Adjustment:
-
Bring the solution to the final desired volume with the aqueous buffer.
-
-
Filtration:
-
Filter the solution through a 0.22 µm filter to remove any undissolved particulates.
-
Protocol 2: Preparation of a Solid Dispersion using Solvent Evaporation
-
Selection of Carrier:
-
Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or a polyethylene glycol (PEG).[17]
-
-
Dissolution:
-
Dissolve both this compound and the chosen carrier in a suitable common volatile solvent (e.g., ethanol, methanol, or a mixture).
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.
-
-
Drying:
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
-
Pulverization:
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Storage:
-
Store the resulting powder in a desiccator to prevent moisture absorption.
-
Protocol 3: Complexation with Cyclodextrins
-
Cyclodextrin Selection:
-
Preparation of Cyclodextrin Solution:
-
Prepare an aqueous solution of the selected cyclodextrin at a desired concentration.
-
-
Complexation:
-
Add an excess amount of this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
-
Equilibration and Filtration:
-
Allow the suspension to equilibrate.
-
Separate the undissolved compound by filtration or centrifugation.
-
-
Analysis:
-
Analyze the clear supernatant to determine the concentration of the dissolved compound, which represents its increased solubility in the presence of the cyclodextrin.
-
Visualizations
References
- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. How carboxylic acids dissolve in water and their properties [cnchemshop.com]
- 3. passmyexams.co.uk [passmyexams.co.uk]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ajptonline.com [ajptonline.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. humapub.com [humapub.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 15. scielo.br [scielo.br]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jopcr.com [jopcr.com]
- 20. jddtonline.info [jddtonline.info]
- 21. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Nanonization techniques to overcome poor water-solubility with drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. jmpas.com [jmpas.com]
- 27. fiveable.me [fiveable.me]
- 28. PH adjustment: Significance and symbolism [wisdomlib.org]
- 29. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
preventing degradation of 4-Butoxy-4-oxo-3-phenylbutanoic acid during storage
This technical support center provides guidance on the proper storage and handling of 4-Butoxy-4-oxo-3-phenylbutanoic acid to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. Exposure to heat, light, and moisture can accelerate its degradation. For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For long-term storage (months to years), storing at -20°C or lower in a tightly sealed container is recommended. The area should be well-ventilated.[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are likely hydrolysis of the butyl ester and oxidation of the phenylbutanoic acid structure.[1][3] Hydrolysis can be catalyzed by acidic or basic conditions, while oxidation can be initiated by exposure to air (oxygen) and light.
Q3: How can I detect if my sample of this compound has degraded?
A3: Degradation can be suspected if you observe changes in the physical appearance of the compound, such as a change in color or the formation of precipitates. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to identify impurities and quantify the purity of the sample.
Q4: Is it necessary to handle this compound under an inert atmosphere?
A4: While not always mandatory for short-term handling, for long-term storage or when working with highly sensitive experiments, handling this compound under an inert atmosphere (e.g., argon or nitrogen) is a good practice to minimize oxidative degradation.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the storage and use of this compound.
| Problem | Potential Cause | Recommended Solution |
| Change in color or appearance of the solid compound. | Oxidative degradation or contamination. | Discard the sample and use a fresh, properly stored batch. For future prevention, store under an inert atmosphere and protect from light. |
| Unexpected experimental results or loss of compound activity. | Degradation of the compound leading to reduced purity and potency. | Verify the purity of your compound using analytical methods like HPLC or NMR. If degradation is confirmed, obtain a new batch and ensure adherence to recommended storage conditions. |
| Precipitate formation in a solution of the compound. | Hydrolysis of the ester, leading to the formation of less soluble 4-oxo-3-phenylbutanoic acid. | Prepare fresh solutions before use. Avoid storing solutions for extended periods, especially in aqueous or protic solvents. If a buffer is used, ensure its pH is close to neutral and validated for compatibility. |
| Inconsistent results between different batches of the compound. | Variation in initial purity or degradation of one batch due to improper storage. | Always source high-purity compounds from reputable suppliers. Upon receipt, store all batches under identical, optimal conditions. It is good practice to qualify a new batch against a previously validated one. |
Experimental Protocols
Protocol 1: Stability Assessment using High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and detect the presence of degradation products.
-
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column
-
-
Method:
-
Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working standard by diluting the stock solution to an expected concentration of 100 µg/mL with the mobile phase.[4]
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to a value appropriate for the phenyl group (e.g., 254 nm).
-
Inject a known volume of the working standard.
-
Analyze the resulting chromatogram. The peak area of the parent compound relative to the total peak area of all components indicates the purity. The appearance of new peaks over time in stored samples indicates degradation.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical signaling pathway involving a similar bioactive compound.
References
- 1. Buy Amino-PEG3-CH2CO2-t-butyl ester | 189808-70-6 | >97% [smolecule.com]
- 2. Specification for storage and transportation of butyl ester-Chemwin [en.888chem.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Stability of extemporaneously prepared sodium phenylbutyrate oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with impurities in 4-Butoxy-4-oxo-3-phenylbutanoic acid samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Butoxy-4-oxo-3-phenylbutanoic acid.
Troubleshooting Impurities in this compound Samples
This section addresses common issues encountered during the synthesis and purification of this compound, which is typically synthesized via the Fischer esterification of 3-phenylsuccinic acid with butanol.
Commonly Encountered Issues and Solutions
| Issue ID | Problem Description | Probable Cause(s) | Recommended Action(s) |
| IMP-001 | Presence of a significant amount of starting material (3-phenylsuccinic acid) in the final product. | Incomplete esterification reaction. Insufficient reaction time or catalyst. | 1. Increase reaction time and/or temperature. 2. Add a slight excess of butanol. 3. Ensure the acid catalyst is active and used in the correct proportion. 4. Perform a post-synthesis purification using liquid-liquid extraction with a weak base to remove the unreacted acid.[1][2][3] |
| IMP-002 | Formation of a significant amount of the di-ester byproduct (Dibutyl 2-phenylsuccinate). | Use of a large excess of butanol and/or prolonged reaction times. | 1. Use a controlled molar ratio of 3-phenylsuccinic acid to butanol. 2. Monitor the reaction progress using TLC or HPLC to avoid over-esterification. 3. Purify the final product using column chromatography. |
| IMP-003 | Residual butanol detected in the final product. | Inefficient removal of excess butanol after the reaction. | 1. Use a rotary evaporator to remove the bulk of the excess butanol. 2. Perform a final purification step using vacuum distillation.[4] |
| IMP-004 | The final product is an oil or fails to crystallize. | Presence of various impurities that inhibit crystallization. | 1. Purify the crude product using column chromatography to remove impurities. 2. Attempt recrystallization from a different solvent system.[5] |
| IMP-005 | Low yield of the desired mono-ester. | Reversible nature of the Fischer esterification.[6][7][8][9][10] | 1. Remove water as it is formed during the reaction, for example, by using a Dean-Stark apparatus.[7] 2. Use a large excess of butanol to shift the equilibrium towards the product.[7][8][9] |
Frequently Asked Questions (FAQs)
Synthesis and Reaction
-
Q1: What is the most common method for synthesizing this compound? A1: The most common and direct method is the Fischer esterification of 3-phenylsuccinic acid with butanol using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[8][9][11][12]
-
Q2: How can I minimize the formation of the di-ester byproduct? A2: To minimize the formation of the di-ester, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of 3-phenylsuccinic acid to butanol of approximately 1:1.2 to 1:1.5 is recommended. Additionally, monitoring the reaction progress by TLC or HPLC and stopping the reaction once the desired mono-ester is the major product can prevent over-esterification.
Purification
-
Q3: How can I remove unreacted 3-phenylsuccinic acid from my product? A3: Unreacted 3-phenylsuccinic acid can be effectively removed by liquid-liquid extraction.[2][3][13][14][15][16] Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic layer.[1][3]
-
Q4: What is the best way to remove residual butanol? A4: Residual butanol, being volatile, can be removed by evaporation under reduced pressure using a rotary evaporator. For higher purity, fractional distillation can be employed, as butanol has a significantly lower boiling point than the desired ester product.[4]
-
Q5: What are some suitable solvent systems for the recrystallization of this compound? A5: For phenyl-substituted carboxylic acids and their esters, common recrystallization solvent systems include mixtures of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble.[5] Good starting points to try would be ethanol/water, ethyl acetate/heptane, or toluene/hexane.[5]
Analysis
-
Q6: How can I check the purity of my this compound sample? A6: The purity of your sample can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.
-
Q7: What are the expected signals in the 1H NMR spectrum for this compound? A7: The 1H NMR spectrum should show characteristic signals for the phenyl group (aromatic region), the protons on the butanoic acid backbone, and the protons of the butyl ester group. The integration of these signals should correspond to the number of protons in each part of the molecule.
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Liquid-Liquid Extraction
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel.
-
Gently shake the funnel, periodically venting to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate. The top layer will be the organic phase containing your desired ester, and the bottom will be the aqueous phase containing the deprotonated carboxylic acid impurities.
-
Drain the aqueous layer.
-
Repeat the washing step with fresh sodium bicarbonate solution two more times.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Drain the brine layer and transfer the organic layer to a clean, dry flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
-
In a flask, dissolve the impure this compound in the minimum amount of a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate).
-
Once fully dissolved, slowly add a miscible solvent in which the compound is poorly soluble (an anti-solvent, e.g., water or heptane) until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy, add a small amount of the hot soluble solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scienceready.com.au [scienceready.com.au]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 10. byjus.com [byjus.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. ris.utwente.nl [ris.utwente.nl]
- 14. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solvent developments for liquid-liquid extraction of carboxylic acids in perspective | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 4-Butoxy-4-oxo-3-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 4-Butoxy-4-oxo-3-phenylbutanoic acid, a key intermediate in various synthetic pathways, is critical for ensuring the quality and consistency of pharmaceutical products. This guide provides a comparative overview of principal analytical techniques applicable to the validation of methods for this compound, offering insights into their respective strengths and weaknesses. The information presented herein is intended to serve as a foundational resource for the development and implementation of robust analytical protocols.
While specific validated methods for this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for structurally similar compounds, such as phenylbutyric acid and its derivatives. The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method is contingent upon various factors, including the sample matrix, required sensitivity, and the intended application of the data. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Sample Volatility | Not required. | Required; derivatization may be necessary to increase volatility. | Not required. |
| Sensitivity | High (ng/mL to pg/mL range with appropriate detectors like MS). | Very high (pg/mL to fg/mL range). | Lower (µg/mL to mg/mL range). |
| Selectivity | Good to excellent, depending on the column and detector. | Excellent, especially with mass spectrometric detection. | Excellent for structural elucidation; quantitative selectivity can be challenging in complex mixtures. |
| Linearity | Excellent over a wide concentration range. | Good, but may be limited by detector saturation. | Good, directly proportional to the number of nuclei. |
| Accuracy | High, with appropriate calibration standards. | High, with the use of internal standards. | High, can be used as a primary ratio method. |
| Precision | High (RSD < 2%). | High (RSD < 5%). | High (RSD < 1%). |
| Throughput | High. | Moderate to high. | Low to moderate. |
| Instrumentation Cost | Moderate to high. | High. | Very high. |
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the development of specific methods for this compound.
1. High-Performance Liquid Chromatography (HPLC-UV/MS)
This method is suitable for the quantification of this compound in various matrices, including bulk drug substances and formulated products.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
UV-Vis or Diode Array Detector (DAD). For higher sensitivity and selectivity, a Mass Spectrometer (MS) detector is recommended.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or MS in electrospray ionization (ESI) mode.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters to Evaluate:
-
Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and is particularly useful for identifying and quantifying volatile impurities. Derivatization is likely required for this compound to increase its volatility.
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer.
-
-
Derivatization (Example with BSTFA):
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
MS Conditions: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
-
Sample Preparation:
-
Perform derivatization as described above.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
-
Validation Parameters to Evaluate:
-
Same as for HPLC.
-
3. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for the absolute quantification of substances without the need for a specific reference standard of the analyte.
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full signal recovery.
-
-
Data Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration of the analyte based on the integral ratio, molar masses, and weights.
-
-
Validation Parameters to Evaluate:
-
Specificity, Linearity, Accuracy, and Precision.
-
Visualizing Analytical Workflows
To aid in the conceptualization of these analytical processes, the following diagrams illustrate the typical workflows.
A Comparative Analysis of 4-Phenylbutyric Acid and Its Analogs as Histone Deacetylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of 4-phenylbutyric acid (4-PBA) and its structurally similar compounds, primarily focusing on their activity as histone deacetylase (HDAC) inhibitors. Due to the limited availability of specific data on 4-Butoxy-4-oxo-3-phenylbutanoic acid, this guide will focus on the well-characterized compound 4-PBA and its relevant derivatives, which share a similar phenylbutanoic acid core structure.
Introduction
4-Phenylbutyric acid is a short-chain fatty acid that has garnered significant interest for its therapeutic potential in a range of diseases, including cancer and neurological disorders.[1] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2] By inhibiting HDACs, 4-PBA can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[1] Furthermore, 4-PBA also functions as a chemical chaperone, aiding in the proper folding of proteins and reducing endoplasmic reticulum (ER) stress, a factor implicated in several neurodegenerative diseases.[3][4] This dual activity makes 4-PBA and its analogs promising candidates for further drug development.
Comparative Efficacy of 4-PBA and Similar Compounds
The efficacy of 4-PBA and its derivatives as HDAC inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) against various HDAC isoforms and their cytotoxic effects on cancer cell lines.
Table 1: Comparative in vitro Efficacy of 4-Phenylbutyric Acid and Analogs against Cancer Cell Lines
| Compound/Drug Name | Cell Line | Assay Type | IC50 (mM) | Reference |
| Sodium Phenylbutyrate (SPB) | CAL27 (Oral Squamous Carcinoma) | CCK-8 | 4.0 | [1] |
| Sodium Phenylbutyrate (SPB) | HSC3 (Oral Squamous Carcinoma) | CCK-8 | 3.7 | [1] |
| Sodium Phenylbutyrate (SPB) | SCC4 (Oral Squamous Carcinoma) | CCK-8 | 3.0 | [1] |
| Phenylbutyrate (PBA) | LN-229 (Glioblastoma) | HDAC-Glo™ I/II Assay | 1.21 | [5] |
| Phenylbutyrate (PBA) | LN-18 (Glioblastoma) | HDAC-Glo™ I/II Assay | 1.92 | [5] |
Table 2: Comparative Analgesic Efficacy of Different HDAC Inhibitors in an Inflammatory Pain Model
| HDAC Inhibitor | Target HDAC Class(es) | Peak Analgesic Effect | Duration of Action | Notable Side Effects | Reference |
| 4-Phenylbutyric acid (4-PBA) | Class I and IIa | Day 2 | Short | Not specified | [6] |
| Suberoylanilide hydroxamic acid (SAHA) | Class I, II, IV | Day 4 | Up to 7 days | Not specified | [6] |
| Entinostat (MS-275) | Class I | Days 5 and 6 | Moderate | Fatigue | [6] |
Experimental Protocols
Histone Deacetylase (HDAC) Activity/Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for measuring HDAC activity and inhibition using a fluorometric assay, based on commercially available kits.[7][8][9][10]
Materials:
-
HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer
-
HeLa nuclear extract or purified HDAC enzyme
-
Developer solution (containing a protease, e.g., trypsin)
-
HDAC inhibitor (e.g., Trichostatin A for control, or test compounds)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of the HDAC substrate, developer, and standards as per the kit manufacturer's instructions. Test compounds should be dissolved in an appropriate solvent (e.g., DMSO) and then diluted in assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound or vehicle control
-
HeLa nuclear extract or purified HDAC enzyme
-
-
Initiation of Reaction: Add the HDAC substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Add the developer solution to each well. This will cleave the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Incubate for a short period (e.g., 10-15 minutes) at room temperature, then measure the fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition for each test compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Synthesis of 4-Phenylbutyric Acid
A common method for the synthesis of 4-phenylbutyric acid involves the Friedel-Crafts acylation of benzene with butyrolactone.[11][12]
Materials:
-
Benzene
-
Butyrolactone
-
Aluminum chloride (AlCl3)
-
Ice
-
5% Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Add powdered aluminum chloride to benzene and stir at 50°C.
-
Slowly add butyrolactone to the mixture, maintaining the temperature between 50 and 60°C.
-
After the reaction is complete, pour the mixture into a solution of ice and 5% sodium hydroxide with stirring, keeping the temperature below 35°C and the pH between 9 and 9.5.
-
Filter the mixture.
-
Precipitate the 4-phenylbutyric acid from the aqueous fraction by adding ice and hydrochloric acid.
-
Isolate the crude product by vacuum filtration.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for 4-PBA and its analogs is the inhibition of HDACs. This leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression and affects various cellular processes.
HDAC Inhibition and Gene Expression
Caption: Inhibition of HDAC by 4-PBA leads to altered gene expression.
Downstream Effects of HDAC Inhibition in Cancer
Caption: Downstream cellular effects of HDAC inhibition in cancer cells.
4-PBA Signaling in Hepatocellular Carcinoma
In some contexts, 4-PBA has been shown to promote hepatocellular carcinoma by activating the PPAR-α/β-catenin signaling pathway.[13]
Caption: 4-PBA-mediated activation of the PPAR-α/β-catenin pathway in HCC.
Conclusion
4-Phenylbutyric acid and its derivatives represent a promising class of compounds with therapeutic potential, primarily through their action as HDAC inhibitors. While the specific compound this compound lacks sufficient data for a direct comparison, the extensive research on 4-PBA provides a solid foundation for understanding the structure-activity relationships and therapeutic applications of this chemical class. The provided data and protocols offer a starting point for researchers interested in the further development and evaluation of novel phenylbutanoic acid-based therapeutics. Further research is warranted to explore the efficacy and safety of new analogs with improved potency and selectivity.
References
- 1. Sodium Phenylbutyrate Inhibits Tumor Growth and the Epithelial-Mesenchymal Transition of Oral Squamous Cell Carcinoma In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sodiumphenylbutyrate.com [sodiumphenylbutyrate.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Different Histone Deacetylase Inhibitors in Attenuating Inflammatory Pain in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. epigentek.com [epigentek.com]
- 11. US6372938B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 12. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
- 13. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Butoxy-4-oxo-3-phenylbutanoic acid vs. [alternative compound] in [specific application]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent succinate dehydrogenase inhibitor (SDHI) fungicides: Carboxin and its alternative, Boscalid. The focus is on their application in controlling the economically significant plant pathogen Rhizoctonia solani. This document synthesizes experimental data on their efficacy, outlines the methodologies used for their evaluation, and illustrates their mechanism of action.
At a Glance: Carboxin vs. Boscalid
| Feature | Carboxin | Boscalid |
| Primary Application | Seed treatment for control of smuts, bunts, and Rhizoctonia solani | Broad-spectrum foliar and seed treatment for various fungal pathogens |
| Spectrum of Activity | Primarily effective against Basidiomycetes (e.g., rusts, smuts) and Rhizoctonia solani. | Broad-spectrum, including Ascomycetes (e.g., Sclerotinia spp., Botrytis cinerea) and Deuteromycetes (e.g., Alternaria spp.).[1][2] |
| Mechanism of Action | Succinate Dehydrogenase Inhibitor (SDHI) | Succinate Dehydrogenase Inhibitor (SDHI) |
Quantitative Performance Data
The following tables summarize the efficacy of Carboxin and Boscalid against various fungal pathogens, with a focus on Rhizoctonia solani. The data is presented as the Effective Concentration 50 (EC50), which is the concentration of the fungicide that inhibits 50% of the mycelial growth of the fungus in vitro. Lower EC50 values indicate higher efficacy.
Table 1: Efficacy (EC50) Against Rhizoctonia solani
| Compound | Fungal Isolate Source | Mean EC50 (µg/mL) | Reference |
| Carboxin | Tobacco Stem Lesions | 0.57 | [3] |
| Carboxin | Mung Bean | < 1 | [4] |
| Penthiopyrad (SDHI) | Soybean & Sugar Beet | 0.15 | [5] |
Note: Data for Boscalid's EC50 against Rhizoctonia solani was not available in a directly comparable format. Penthiopyrad is another SDHI fungicide and its efficacy is included for comparative context.
Table 2: Spectrum of Fungicidal Activity (EC50 in µg/mL)
| Fungal Pathogen | Carboxin | Boscalid | Reference |
| Alternaria alternata (pistachio isolates) | 15.53 (wild-type) | 0.32 (wild-type) | [6] |
| Sclerotinia sclerotiorum | - | Broad-spectrum activity | [1][2] |
| Botrytis cinerea | - | Broad-spectrum activity | [1][2] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Both Carboxin and Boscalid function by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi. This enzyme is crucial for cellular respiration, as it catalyzes the oxidation of succinate to fumarate. By blocking this step, these fungicides disrupt the fungus's energy production, leading to its death.
Caption: Mitochondrial electron transport chain and the inhibitory action of Carboxin and Boscalid on Complex II.
Experimental Protocols
The primary method for determining the in vitro efficacy of fungicides against mycelial growth is the Poisoned Food Technique .
Poisoned Food Technique Protocol
This protocol outlines the steps to assess the fungicidal activity of chemical compounds by incorporating them into a fungal growth medium.
1. Preparation of Fungal Culture:
-
The test fungus, Rhizoctonia solani, is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until a sufficient amount of mycelium is produced.
2. Preparation of Fungicide Stock Solutions:
-
Stock solutions of Carboxin and Boscalid are prepared in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide, depending on solubility) to a known concentration.
3. Preparation of Poisoned Media:
-
The PDA medium is prepared and autoclaved to ensure sterility.
-
While the medium is still molten (around 45-50°C), the fungicide stock solutions are added to achieve a range of desired final concentrations (e.g., 0.1, 1, 10, 100 µg/mL).
-
The mixture is shaken thoroughly to ensure even distribution of the fungicide.
-
The "poisoned" agar is then poured into sterile Petri plates and allowed to solidify.
-
A control set of plates is prepared with the solvent alone (without the fungicide).
4. Inoculation:
-
A small disc (e.g., 5 mm in diameter) of the actively growing fungal mycelium is cut from the edge of the culture plate using a sterile cork borer.
-
This mycelial disc is placed in the center of each poisoned and control Petri plate.
5. Incubation:
-
The inoculated plates are incubated at an optimal temperature for the growth of Rhizoctonia solani (typically 25-28°C) for a specified period (e.g., 72-96 hours), or until the mycelial growth in the control plate reaches the edge of the plate.
6. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions for each plate.
-
The percentage of mycelial growth inhibition is calculated using the following formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
Where:
-
C = Average colony diameter in the control plates
-
T = Average colony diameter in the treated plates[7]
-
-
-
The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit analysis.
Caption: Experimental workflow for the Poisoned Food Technique.
Conclusion
Both Carboxin and Boscalid are effective fungicides that target the same enzyme, succinate dehydrogenase, in the fungal respiratory chain. Carboxin, the older of the two compounds, exhibits a narrower spectrum of activity, primarily targeting Basidiomycetes and Rhizoctonia solani. Boscalid, a later-generation SDHI, demonstrates a broader spectrum of activity against a wider range of fungal pathogens.
The selection of either fungicide will depend on the specific target pathogen(s), the crop, and the application method (seed treatment vs. foliar spray). The quantitative data presented in this guide, obtained through standardized in vitro methods like the Poisoned Food Technique, provides a basis for making informed decisions in research and development for fungal disease management.
References
- 1. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Interpreting the Boscalid Fungicide Label: Compliance and Safety in Vegetable Crops [cnagrochem.com]
- 3. Evaluation of fungicides and tobacco cultivar resistance to Rhizoctonia solani incited target spot, damping off and sore shin [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. - MedCrave online [medcraveonline.com]
cross-validation of experimental results for 4-Butoxy-4-oxo-3-phenylbutanoic acid
A Comparative Guide to 4-Oxo-3-phenylbutanoic Acid Derivatives and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for 4-Butoxy-4-oxo-3-phenylbutanoic acid and its structurally related analogs. Due to the limited direct experimental results for this compound, this document focuses on the closely related and more extensively studied compound, 4-Oxo-4-phenylbutanoic acid, and its butyl ester. Furthermore, we present data on alternative compounds, such as 4-phenylbutyric acid and tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, to offer a broader context for research and development.
Data Presentation: Physicochemical Properties
The following table summarizes the available physicochemical properties of 4-Oxo-4-phenylbutanoic acid and its butyl ester. This data is crucial for understanding the compounds' behavior in various experimental settings.
| Property | 4-Oxo-4-phenylbutanoic acid | 4-Oxo-4-phenylbutyric acid, butyl ester |
| Molecular Formula | C10H10O3 | C14H18O3[1] |
| Molar Mass | 178.18 g/mol | 234.29 g/mol [1] |
| Melting Point | 114-117°C | Not Available |
| Boiling Point | 270.41°C (rough estimate) | Not Available |
| Flash Point | 185.6°C | Not Available |
| Vapor Pressure | 8.39E-06 mmHg at 25°C | Not Available |
| Refractive Index | 1.5370 (estimate) | Not Available |
Alternative Compound: 4-Phenylbutyric Acid
4-Phenylbutyric acid serves as a relevant alternative, exhibiting distinct biological activities. It is a histone deacetylase (HDAC) inhibitor with potential anticancer properties[2]. It has been shown to inhibit cell proliferation, invasion, and migration, and to induce apoptosis in glioma cells[2].
| Property | 4-Phenylbutyric Acid |
| Molecular Formula | C10H12O2 |
| Molar Mass | 164.20 g/mol [2] |
| Melting Point | 47-49°C[2] |
| Boiling Point | 290.00°C @ 760.00 mm Hg[2] |
| Solubility | 18 mg/mL[2] |
| LogP | 2.42[2] |
Experimental Protocols
Synthesis of 4-Oxo-4-phenylbutanoic Acid
A common method for the synthesis of 4-oxo-4-phenylbutanoic acid is the Friedel–Crafts reaction.[3]
Materials:
-
Succinic anhydride
-
Benzene
-
Anhydrous aluminium chloride (Lewis acid catalyst)[4]
Procedure:
-
Dissolve succinic anhydride in benzene.
-
Slowly add anhydrous aluminium chloride to the mixture while stirring. The reaction is typically carried out at room temperature.
-
After the reaction is complete, the mixture is quenched, often with an aqueous acid solution.
-
The product, 4-oxo-4-phenylbutanoic acid, is then isolated and purified, for example, by recrystallization.
Kinetic Studies of Oxidation
The kinetics of the oxidation of 4-oxo-4-phenylbutanoic acid have been investigated using various oxidizing agents, such as tripropylammonium fluorochromate (TriPAFC).[3][5]
General Procedure:
-
Prepare solutions of 4-oxo-4-phenylbutanoic acid, the oxidizing agent (e.g., TriPAFC), and any catalysts (e.g., perchloric acid, picolinic acid) in a suitable solvent system (e.g., 50% acetic acid – 50% water v/v)[3][5].
-
Maintain the reaction mixture at a constant temperature.
-
Monitor the progress of the reaction by measuring the decrease in the concentration of the oxidizing agent over time, often using spectrophotometric methods.
-
Determine the order of the reaction with respect to each reactant by varying their initial concentrations and observing the effect on the reaction rate.[5]
-
The reaction has been shown to be first order with respect to [TriPAFC], [4-oxo acid], and [H+][3][5].
Mandatory Visualizations
Signaling Pathway: Kynurenine Pathway Inhibition
Derivatives of 4-phenyl-4-oxo-butanoic acid have been investigated as inhibitors of kynurenine-3-hydroxylase, an enzyme in the kynurenine pathway.[4] Inhibition of this enzyme can be a therapeutic strategy for neurodegenerative diseases by preventing the formation of the neurotoxin quinolinic acid.[4]
Caption: Inhibition of Kynurenine-3-Hydroxylase.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and subsequent purification of a target compound, applicable to the preparation of 4-oxo-4-phenylbutanoic acid and its derivatives.
Caption: General Synthesis and Purification Workflow.
References
- 1. 4-Oxo-4-phenylbutyric acid, butyl ester | C14H18O3 | CID 12510434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity - Google Patents [patents.google.com]
- 5. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium : Oriental Journal of Chemistry [orientjchem.org]
comparative analysis of different synthesis routes for 4-Butoxy-4-oxo-3-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
The target molecule, 4-Butoxy-4-oxo-3-phenylbutanoic acid, is interpreted as a mono-butyl ester of 2-phenylsuccinic acid. This guide will compare a route commencing with the synthesis of phenylsuccinic acid followed by selective esterification, against a pathway beginning with the formation of 3-phenylglutaric acid.
Data Summary of Proposed Synthetic Routes
| Parameter | Route A: Via Phenylsuccinic Acid | Route B: Via 3-Phenylglutaric Acid |
| Starting Materials | α-Cyano-β-phenylacrylic acid, Sodium Cyanide, Butanol | Benzaldehyde, Ethyl acetoacetate, Butanol |
| Key Intermediates | Phenylsuccinic acid | 3-Phenylglutaric acid |
| Overall Complexity | Moderate | Moderate to High |
| Reported Yields (Precursor) | Phenylsuccinic acid: 91-95%[1] | 3-Phenylglutaric acid: High (not specified) |
| Key Reactions | Michael Addition, Hydrolysis, Selective Esterification | Knoevenagel Condensation, Decarboxylation, Selective Esterification |
| Potential Challenges | Handling of sodium cyanide, achieving high selectivity in mono-esterification. | Control of condensation and decarboxylation steps, achieving high selectivity in mono-esterification. |
Route A: Synthesis via Phenylsuccinic Acid Intermediate
This route proposes the synthesis of the target molecule through the formation of a phenylsuccinic acid intermediate, followed by a selective mono-esterification with butanol.
Experimental Workflow for Route A
Experimental Protocols for Route A
Step 1: Synthesis of Phenylsuccinic Acid [1]
-
Preparation of Ethyl α,β-dicyano-β-phenylpropionate: To a solution of ethyl α-cyano-β-phenylacrylate (0.1 mole) in 50% ethanol (40 cc), add finely powdered sodium cyanide (0.2 mole). The mixture will warm, and the ester will dissolve. Heat the reaction on a steam bath for two minutes to complete the reaction. Add 200 cc of water, and decompose the resulting solution with hydrochloric acid to precipitate the product as a yellowish oil, which solidifies on standing. Filter the solid and wash with cold water.
-
Hydrolysis to Phenylsuccinic Acid: Boil the crude ethyl α,β-dicyano-β-phenylpropionate under reflux for four hours with 80 cc of concentrated hydrochloric acid. Upon cooling, phenylsuccinic acid will crystallize. Filter the crystals, wash with cold water, and dry. The reported yield is 91-95%.[1]
Step 2: Selective Mono-esterification of Phenylsuccinic Acid
-
Methodology: Achieving selective mono-esterification of a dicarboxylic acid can be challenging. One approach involves reacting the corresponding anhydride with the alcohol.[2] Alternatively, methods using specific catalysts that favor the esterification of the less sterically hindered carboxylic acid can be employed. A process for mono-esterification of dicarboxylic acid anhydrides with higher alcohols in the presence of a metal trihalide has been described.[3] Another approach is the use of bifunctional alumina catalysts which have shown selectivity for mono-esterification of linear dicarboxylic acids.[4]
-
Proposed Protocol (via Anhydride):
-
Convert phenylsuccinic acid to phenylsuccinic anhydride by refluxing with a dehydrating agent such as acetyl chloride or acetic anhydride.
-
React the purified phenylsuccinic anhydride with one equivalent of butanol in a suitable solvent, potentially with a mild acid or base catalyst, to promote the ring-opening and formation of the mono-ester. The less sterically hindered carbonyl group is expected to be the primary site of attack.
-
Route B: Synthesis via 3-Phenylglutaric Acid Intermediate
This alternative route involves the synthesis of 3-phenylglutaric acid, which could then undergo selective mono-esterification to yield a structural isomer of the target molecule, or be considered as a related synthetic pathway.
Experimental Workflow for Route B
Experimental Protocols for Route B
Step 1: Synthesis of 3-Phenylglutaric Acid [5]
-
Condensation: Benzaldehyde is reacted with ethyl acetoacetate in a protonic solvent in the presence of a condensation catalyst to generate 2,4-diacetyl-3-phenyl-pentanedioate diethyl ester.
-
Decarbonylation: A strong alkaline solution is added to the diester, and the mixture is heated to induce decarbonylation, yielding 3-phenylglutaric acid.[5]
Step 2: Selective Mono-esterification of 3-Phenylglutaric Acid
-
Proposed Protocol (Fischer-Speier Esterification):
-
Dissolve 3-phenylglutaric acid in an excess of butanol, which also serves as the solvent.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reflux the mixture, using a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the ester product.
-
Careful control of stoichiometry and reaction time may favor the formation of the mono-ester over the di-ester. Purification would likely be required to isolate the desired product.
-
Comparative Discussion
Route A benefits from a well-documented, high-yield synthesis of the key intermediate, phenylsuccinic acid.[1] The primary challenge lies in the selective mono-esterification step. The use of the anhydride intermediate is a promising strategy to achieve this selectivity. The handling of sodium cyanide requires appropriate safety precautions.
Route B offers an alternative starting point from readily available benzaldehyde. The synthesis of 3-phenylglutaric acid is documented in patent literature, suggesting its feasibility.[5] However, like Route A, achieving selective mono-esterification is a key challenge. The product of this route would be a structural isomer of the target molecule as interpreted from its name.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. US3657279A - Process of monoesterification of dicarboxylic acids - Google Patents [patents.google.com]
- 4. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Performance Benchmark: 4-Butoxy-4-oxo-3-phenylbutanoic acid in Nitric Oxide Inhibition Assay
This guide provides a comparative analysis of 4-Butoxy-4-oxo-3-phenylbutanoic acid and its alternatives in the context of inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This assay is a standard in vitro model for assessing the anti-inflammatory potential of chemical compounds.
Introduction
This compound is a derivative of 4-oxo-4-phenylbutanoic acid, a compound noted for its potential fungicidal, bactericidal, and anti-inflammatory properties. The addition of a butoxy group may alter its pharmacokinetic and pharmacodynamic properties. Due to the limited publicly available data on the direct anti-inflammatory activity of this compound, this guide will focus on the performance of the closely related compound, 4-oxo-4-phenylbutanoic acid, and compare it with a well-established anti-inflammatory drug, Celecoxib, and another relevant molecule, 4-Phenylbutyric acid (4-PBA). The assay selected for this comparison is the inhibition of nitric oxide (NO) production in macrophages stimulated with lipopolysaccharide (LPS), a common screening method for anti-inflammatory agents. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key therapeutic target.
Data Presentation
The following table summarizes the available quantitative data for the inhibition of nitric oxide production by the subject compound and its alternatives in LPS-stimulated macrophage assays.
| Compound | Assay Type | Cell Line | IC50 Value (µM) | Data Source |
| This compound | NO Production Inhibition | RAW 264.7 | Data not available | - |
| 4-oxo-4-phenylbutanoic acid | NO Production Inhibition | RAW 264.7 | Data not available | - |
| 4-Phenylbutyric acid (4-PBA) | NO Production Inhibition | Murine Peritoneal Macrophages | Significant inhibition at 500 µM | [F-J. Chen et al., 2011] |
| Celecoxib | NO Production Inhibition | RAW 264.7 | ~20 | [S. U. Choi et al., 2008] |
Experimental Protocols
A detailed methodology for the nitric oxide inhibition assay using the Griess reagent is provided below. This protocol is a standard procedure for quantifying nitrite levels, a stable and quantifiable breakdown product of nitric oxide, in cell culture supernatants.
Assay for Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages
1. Cell Culture and Seeding:
- Murine macrophage cell line, RAW 264.7, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For the assay, cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
2. Compound Treatment and Stimulation:
- After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, Celecoxib).
- The cells are pre-incubated with the test compounds for 1 hour.
- Following pre-incubation, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
- Control wells include cells treated with vehicle (e.g., DMSO) and LPS, as well as untreated cells.
3. Nitrite Quantification (Griess Assay):
- After a 24-hour incubation period with LPS and the test compounds, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate.
- 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well containing the supernatant.
- The plate is incubated at room temperature for 10 minutes in the dark.
- The absorbance is measured at 540 nm using a microplate reader.
- The concentration of nitrite in the samples is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
4. Data Analysis:
- The percentage of inhibition of nitric oxide production is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of LPS control)] x 100
- The IC50 value, the concentration of the compound that inhibits 50% of nitric oxide production, is determined from a dose-response curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the nitric oxide inhibition assay and the signaling pathway involved.
Caption: Experimental workflow for the nitric oxide inhibition assay.
Caption: Putative signaling pathway for LPS-induced nitric oxide production.
literature review comparing studies on 4-Butoxy-4-oxo-3-phenylbutanoic acid
Literature Review: 4-Butoxy-4-oxo-3-phenylbutanoic acid
This guide, therefore, summarizes the available information on the closely related and well-studied compound, 4-Oxo-4-phenylbutanoic acid, to provide context and potential avenues for future research on its butyl ester derivative.
4-Oxo-4-phenylbutanoic Acid: A Summary of Findings
4-Oxo-4-phenylbutanoic acid, also known as 3-benzoylpropionic acid, has been the subject of various chemical and crystallographic studies.
Synthesis and Characterization
The primary method for synthesizing 4-Oxo-4-phenylbutanoic acid is the Friedel–Crafts reaction.[1][2][3] This involves the reaction of succinic anhydride with benzene in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride.[1][2][3]
Table 1: Synthesis and Properties of 4-Oxo-4-phenylbutanoic acid
| Property | Value | Reference |
| IUPAC Name | 4-Oxo-4-phenylbutanoic acid | [4] |
| CAS Number | 2051-95-8 | [4] |
| Molecular Formula | C10H10O3 | [4] |
| Molecular Weight | 178.187 g/mol | [4] |
| Melting Point | 112–114 °C | [3] |
Crystallographic studies have identified different polymorphs of 4-Oxo-4-phenylbutanoic acid. One study reported a new polymorph crystallizing in the monoclinic space group P21/c, which differs from previously identified structures in its cell volume.[3] All known polymorphs feature dimers of the acid molecules formed through intermolecular hydrogen bonds between their carboxyl groups.[3]
Chemical Reactivity: Oxidation Studies
The kinetics of oxidation of 4-Oxo-4-phenylbutanoic acid have been investigated using oxidants such as tripropylammonium fluorochromate (TriPAFC). These studies, conducted in an acetic acid-water medium, have shown that the reaction is first order with respect to the oxidant, the substrate, and H+ ions.[1][2] The proposed mechanism involves the enolisation of the keto-acid as the rate-determining step.[1][2] The product of this oxidation reaction has been identified as benzoic acid.[2]
Computational Data for 4-Oxo-4-phenylbutyric acid, butyl ester
While experimental data is lacking, some computed properties for 4-Oxo-4-phenylbutyric acid, butyl ester (this compound) are available from public chemical databases.
Table 2: Computed Properties of 4-Oxo-4-phenylbutyric acid, butyl ester
| Property | Value | Source |
| Molecular Formula | C14H18O3 | PubChem |
| Molecular Weight | 234.29 g/mol | PubChem |
| XLogP3 | 2.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Potential Biological Significance
Derivatives of 4-phenyl-4-oxo-butanoic acid have been investigated for their potential as kynurenine-3-hydroxylase inhibitors, which could have implications for the treatment of neurodegenerative diseases.[5] While no direct biological studies on this compound were found, other structurally related compounds, such as 4-phenoxy-phenyl isoxazoles, have been evaluated as inhibitors of acetyl-CoA carboxylase (ACC) with potential anticancer applications.[6]
Experimental Protocols
Synthesis of 4-Oxo-4-phenylbutanoic Acid via Friedel–Crafts Reaction
This protocol is based on the general descriptions found in the literature.[1][2][3]
Materials:
-
Succinic anhydride
-
Benzene
-
Anhydrous aluminum chloride (AlCl3)
-
Ice
-
5% Sodium hydroxide solution
-
Hydrochloric acid
Procedure:
-
To a stirred mixture of benzene and powdered aluminum chloride, add succinic anhydride in small portions.
-
Maintain the reaction temperature between 50 and 60 °C for approximately 90 minutes.
-
Pour the reaction mixture into a mixture of ice and 5% sodium hydroxide, ensuring the temperature remains below 35 °C and the pH is maintained between 9 and 9.5.
-
Filter the mixture under vacuum.
-
Acidify the aqueous fraction with hydrochloric acid and ice to precipitate the crude 4-Oxo-4-phenylbutanoic acid.
-
Isolate the crude product by vacuum filtration.
-
The crude product can be purified by recrystallization from water or by vacuum distillation.[3][7]
Visualizing the Synthesis
The synthesis of 4-Oxo-4-phenylbutanoic acid can be visualized as a straightforward workflow.
Caption: Workflow for the synthesis of 4-Oxo-4-phenylbutanoic acid.
Conclusion
The current body of scientific literature lacks specific experimental studies on this compound. Consequently, a direct comparative analysis of its performance and properties is not feasible. However, the extensive research on its parent compound, 4-Oxo-4-phenylbutanoic acid, provides a solid foundation for any future investigations into the synthesis, characterization, and potential biological activities of its butyl ester derivative. The established synthetic routes for the parent acid could likely be adapted for the ester, and the known biological activities of related structures suggest potential areas of investigation for this compound.
References
- 1. Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium : Oriental Journal of Chemistry [orientjchem.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. 4-OXO-4-PHENYLBUTANOIC ACID | CAS 2051-95-8 [matrix-fine-chemicals.com]
- 5. WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP1404638B1 - Synthesis of 4-phenylbutyric acid - Google Patents [patents.google.com]
Assessing the Purity of Synthesized 4-Butoxy-4-oxo-3-phenylbutanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. This guide provides a comparative overview of analytical methodologies for determining the purity of 4-Butoxy-4-oxo-3-phenylbutanoic acid, a potentially valuable building block in medicinal chemistry. We present detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate techniques for their specific needs.
Plausible Synthetic Route and Potential Impurities
A feasible synthetic pathway for this compound involves a Stobbe condensation reaction. This reaction would utilize butyl phenylacetate and diethyl oxalate in the presence of a strong base, such as sodium ethoxide or potassium tert-butoxide. The resulting intermediate can then be hydrolyzed and decarboxylated to yield the final product.
Based on this proposed synthesis, a range of potential impurities should be considered during purity analysis. These include:
-
Unreacted Starting Materials:
-
Butyl phenylacetate
-
Diethyl oxalate
-
-
Reagents and Catalysts:
-
Residual base (e.g., sodium ethoxide)
-
-
Intermediates:
-
The initial condensation product (a substituted succinic acid derivative)
-
-
Byproducts of Side Reactions:
-
Self-condensation products of butyl phenylacetate.
-
Products of Claisen condensation if conditions are not optimized.
-
Transesterification products if residual alcohols are present.
-
Decarboxylation products of the intermediate or final product under harsh conditions.
-
Comparative Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile of the synthesized this compound. The following table summarizes key techniques and the type of information they provide.
| Analytical Technique | Information Provided | Limit of Detection (Typical) | Throughput | Cost |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities | ng - µg | High | Moderate |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and identification of volatile impurities | pg - ng | Moderate | Moderate |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation, identification and quantification of major impurities | mg | Low | High |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis, presence of unexpected functional groups | µg - mg | High | Low |
| Melting Point Analysis | Indication of overall purity (broad range suggests impurities) | mg | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of this compound and detect non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
-
Analysis: Inject the standards and the sample. The purity is calculated by comparing the peak area of the main component in the sample to the total area of all peaks (area percent method) or by using the calibration curve for absolute quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities, such as residual solvents and starting materials.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)
Reagents:
-
Dichloromethane (or other suitable volatile solvent, GC grade)
-
Internal standard (e.g., undecane)
Procedure:
-
Sample Preparation: Dissolve a known amount of the synthesized compound in dichloromethane. Add a known amount of the internal standard.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: m/z 40-400
-
-
Analysis: Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify by comparing the peak area of the impurity to the peak area of the internal standard.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To confirm the structure of the synthesized compound and identify major impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Internal standard for quantitative NMR (qNMR), if desired (e.g., maleic acid)
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of CDCl₃. If performing qNMR, add a precisely weighed amount of the internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis:
-
Structural Confirmation: Compare the obtained chemical shifts, multiplicities, and integration values with the expected spectrum for this compound.
-
Impurity Identification: Look for unexpected signals that may correspond to the potential impurities listed above. The integration of these signals relative to the product signals can provide a semi-quantitative estimate of their concentration. For more accurate quantification, qNMR can be employed.
-
Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for the purity assessment of this compound.
By employing a combination of these analytical techniques and following a structured workflow, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their starting materials for further research and development.
Comparative Analysis of Therapeutic Strategies for Succinic Semialdehyde Dehydrogenase Deficiency
A comprehensive guide for researchers and drug development professionals on experimental therapies targeting the GABA metabolic pathway.
Executive Summary
Succinic semialdehyde dehydrogenase (SSADH) deficiency is a rare autosomal recessive disorder that disrupts the metabolism of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This disruption leads to the accumulation of GABA and gamma-hydroxybutyric acid (GHB) in the central nervous system, resulting in a wide range of neurological symptoms including intellectual disability, developmental delays, seizures, and ataxia.[1] Currently, treatment for SSADH deficiency is primarily symptomatic and supportive.[2] However, several therapeutic strategies are under investigation, targeting different aspects of the pathophysiology of the disease.
This guide provides a comparative analysis of various experimental therapeutic approaches for SSADH deficiency. While specific experimental data for 4-Butoxy-4-oxo-3-phenylbutanoic acid is not publicly available, this document focuses on compounds and strategies with documented experimental evidence in the context of SSADH deficiency and related GABAergic pathways. The information presented herein is intended to provide a valuable resource for researchers and professionals involved in the development of novel therapeutics for this debilitating disorder.
Comparative Analysis of Therapeutic Approaches
The following table summarizes the key characteristics of different experimental therapeutic strategies for SSADH deficiency, based on preclinical and clinical findings.
| Therapeutic Strategy | Mechanism of Action | Key Experimental Findings | Advantages | Limitations |
| GABA Transaminase (GABA-T) Inhibition | Reduces the production of succinic semialdehyde, the substrate for SSADH, by inhibiting the enzyme that converts GABA to succinic semialdehyde.[3][4] | Vigabatrin, an irreversible inhibitor of GABA-T, has shown mixed clinical results, with some patients showing improved ataxia and speech, while others experienced worsening of symptoms.[2] High doses can prolong the survival of SSADH-deficient model mice.[5] | Directly targets the upstream metabolic pathway. | Potential for significant side effects, including peripheral visual field defects with long-term use. Efficacy is variable among patients.[6] |
| GABA Receptor Antagonism | Blocks the effects of excess GABA at its receptors. | SGS-742, a GABA-B receptor antagonist, has undergone a Phase 2 clinical trial for SSADH deficiency.[6] | Aims to mitigate the downstream effects of GABA accumulation. | Does not address the underlying metabolic defect. Potential for off-target effects. |
| GHB Receptor Antagonism | Blocks the effects of accumulated GHB at its receptors. | NCS-382, a putative GHB receptor antagonist, has shown promise in preclinical studies.[5] | Addresses the toxic effects of a key accumulated metabolite. | Does not affect GABA levels. The full contribution of GHB to the pathology is still being elucidated. |
| mTOR Inhibition | Addresses the downstream cellular stress caused by GABA accumulation, which can activate the mTOR pathway.[7] | mTOR inhibitors have shown to improve some gene expression abnormalities and reduce oxidative stress in a mouse model of SSADH deficiency.[7] | Targets a key pathway involved in the cellular response to the metabolic defect. | Broad mechanism of action could lead to off-target effects. Long-term safety in this patient population is unknown. |
| Enzyme Replacement Therapy (ERT) | Aims to replace the deficient SSADH enzyme. | Systemic injection of recombinant SSADH proteins increased survival in a mouse model of SSADH deficiency.[8] | Directly addresses the root cause of the disease. | Challenges with protein delivery to the brain, potential for immunogenic responses, and the need for repeated administrations.[8] |
| Gene Therapy | Aims to provide a functional copy of the ALDH5A1 gene, which is mutated in SSADH deficiency.[1] | Liver-directed adenoviral gene transfer increased survival and reversed brain metabolite abnormalities in a mouse model.[1] | Potential for a one-time, curative treatment. | Risks associated with viral vectors, and challenges in achieving widespread and sustained gene expression in the brain.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the study of SSADH deficiency.
SSADH Enzyme Activity Assay
Objective: To measure the catalytic activity of the SSADH enzyme in tissue homogenates or purified protein preparations.
Principle: The assay spectrophotometrically measures the rate of NAD+ reduction to NADH, which is coupled to the oxidation of succinic semialdehyde to succinate by SSADH.
Materials:
-
Tissue homogenate (e.g., from brain or liver) or purified SSADH enzyme.
-
Assay buffer (e.g., potassium phosphate buffer, pH 8.0).
-
Succinic semialdehyde (substrate).
-
NAD+ (cofactor).
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Procedure:
-
Prepare the reaction mixture containing the assay buffer, NAD+, and tissue homogenate/enzyme solution in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding succinic semialdehyde.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH.
In Vivo Efficacy Studies in an SSADH Deficient Mouse Model (Aldh5a1 knockout)
Objective: To evaluate the therapeutic efficacy of a test compound in a living animal model that recapitulates the key features of SSADH deficiency.
Animal Model: Aldh5a1 knockout mice, which exhibit elevated levels of GABA and GHB, neurological deficits, and a reduced lifespan.[9]
Procedure:
-
Animal Dosing: Administer the test compound or vehicle control to the Aldh5a1 knockout mice via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Dosing can be acute or chronic, depending on the study design.
-
Behavioral Assessments: Conduct a battery of behavioral tests to assess motor function, coordination, and cognitive performance. Examples include:
-
Rotarod test: To measure motor coordination and balance.
-
Open field test: To assess locomotor activity and anxiety-like behavior.
-
Morris water maze: To evaluate spatial learning and memory.
-
-
Biochemical Analysis: At the end of the study, collect tissues (e.g., brain, liver) and biofluids (e.g., plasma, urine) for the measurement of GABA, GHB, and other relevant biomarkers using techniques such as mass spectrometry.
-
Survival Analysis: Monitor the lifespan of the treated and control animals to determine if the test compound improves survival.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GABA metabolic pathway and a typical workflow for the preclinical evaluation of a novel therapeutic agent for SSADH deficiency.
Caption: GABA metabolism pathway and points of therapeutic intervention.
Caption: A generalized workflow for drug development in SSADH deficiency.
References
- 1. mdpi.com [mdpi.com]
- 2. Succinic Semialdehyde Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. NIH Trials | SSADH Association [ssadh.net]
- 7. In vitro modeling of experimental succinic semialdehyde dehydrogenase deficiency (SSADHD) using brain-derived neural stem cells | PLOS One [journals.plos.org]
- 8. Enzyme replacement therapy for succinic semialdehyde dehydrogenase deficiency (SSADHD): relevance in GABA plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Butoxy-4-oxo-3-phenylbutanoic acid
Researchers and scientists handling 4-Butoxy-4-oxo-3-phenylbutanoic acid must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As an organic acid, this compound requires specific handling and disposal procedures to mitigate risks. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general laboratory safety standards.
Key Disposal Parameters
Proper disposal of chemical waste is governed by regulations that minimize environmental impact and ensure personnel safety. The following table summarizes the critical parameters for the disposal of this compound, based on general guidelines for organic acid waste.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Organic Acid Waste | Due to its acidic and organic nature, it requires special handling. |
| Segregation | Store separately from bases, oxidizing agents, and inorganic acids.[1][2] | To prevent violent chemical reactions, and the release of flammable or toxic gases.[1][2] |
| Container | Clearly labeled, sealed, and compatible container (e.g., glass).[1][3][4][5] | To prevent leaks, spills, and misidentification of the waste. |
| Storage | Designated and well-ventilated Satellite Accumulation Area (SAA).[1][6] | To ensure safe, temporary storage of hazardous waste at the point of generation. |
| Sewer Disposal | Prohibited for the pure substance.[1] | Most organic acids remain toxic even after neutralization and can harm aquatic life and wastewater treatment systems.[1] |
| Final Disposal | Via an approved hazardous waste disposal facility.[7][8] | To ensure the waste is treated and disposed of in an environmentally sound manner. |
Experimental Protocol for Disposal
The following protocol outlines the step-by-step procedure for the safe disposal of this compound from a laboratory setting.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.[7][8][9]
-
Designated hazardous waste container (glass, with a secure cap).
-
Hazardous waste labels.
-
Secondary containment for the waste container.
Procedure:
-
Wear Appropriate PPE: Before handling the chemical waste, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves.[7][8][9]
-
Prepare the Waste Container:
-
Select a clean, dry glass container with a secure screw cap. Ensure the container is compatible with organic acids.
-
Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name ("this compound"), concentration, and the date accumulation begins.
-
-
Transfer the Waste:
-
Seal and Store the Container:
-
Arrange for Disposal:
-
Once the waste container is full or has been in storage for a designated period (as per your institution's guidelines), contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
- 3. essex.ac.uk [essex.ac.uk]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. ethz.ch [ethz.ch]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. fishersci.com [fishersci.com]
- 8. chemos.de [chemos.de]
- 9. 3-OXO-4-PHENYL-BUTYRIC ACID METHYL ESTER - Safety Data Sheet [chemicalbook.com]
Personal protective equipment for handling 4-Butoxy-4-oxo-3-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for handling 4-Butoxy-4-oxo-3-phenylbutanoic acid in a laboratory setting. The following procedural guidance is based on the known hazards of similar carboxylic acids and esters and is intended to supplement, not replace, a comprehensive risk assessment and the information provided in a specific Safety Data Sheet (SDS) if available.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye and Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[1][2] | Face shield worn over chemical splash goggles, especially when handling larger quantities or there is a significant splash risk. |
| Hand Protection | Nitrile rubber gloves for incidental contact.[3][4] | Butyl rubber or neoprene gloves for extended contact or immersion.[3][4][5] |
| Body Protection | Laboratory coat. | Chemical-resistant apron or suit, particularly when handling larger volumes.[6] |
| Respiratory Protection | Not generally required when handled in a certified chemical fume hood. | Air-purifying respirator (APR) with organic vapor cartridges and particulate filters if work outside a fume hood is necessary and there is a potential for generating dust, aerosols, or vapors.[7][8] |
Glove Selection and Chemical Compatibility
Proper glove selection is paramount to prevent skin contact. The following table provides a general chemical resistance guide for glove materials commonly used in laboratories.
| Glove Material | Compatibility with Carboxylic Acids | General Recommendations |
| Nitrile Rubber | Good for incidental contact with many weak acids.[3][9] Poor resistance to some concentrated acids and certain organic solvents.[9][10] | Suitable for handling small quantities and for splash protection. Gloves should be changed immediately upon contamination. |
| Butyl Rubber | Excellent resistance to a wide variety of chemicals, including highly corrosive acids.[5] | Recommended for extended contact, handling larger quantities, and when working with concentrated solutions. |
| Neoprene | Good pliability and resistance to a range of chemicals including some acids and alkalis. | A viable alternative to butyl rubber for extended use. |
| Latex (Natural Rubber) | Can be used for some weak aqueous solutions, but may have poor resistance to many organic chemicals. | Generally not recommended for handling organic chemicals due to potential for degradation and allergic reactions. |
Experimental Protocol for Glove Selection: It is crucial to consult the glove manufacturer's specific chemical resistance data for the chemicals being used. If such data is unavailable for this compound, a qualitative glove degradation test should be performed.
Methodology:
-
Cut a small piece of the candidate glove material.
-
Place a few drops of this compound (or a solvent in which it will be dissolved) onto the material.
-
Observe for any signs of degradation, such as swelling, discoloration, or softening, over a period representative of the intended use.
-
Document the results and select the glove material that shows no signs of degradation.
Operational Plan for Handling
Engineering Controls:
-
Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Ensure a safety shower and eyewash station are readily accessible.[11]
Procedural Steps for Safe Handling:
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Designate a specific area within the fume hood for the handling of the chemical.
-
Dispensing: If the compound is a solid, carefully weigh it out in the fume hood to avoid creating dust. If it is a liquid, dispense it slowly and carefully to avoid splashing.
-
During Use: Keep containers of this compound closed when not in use. Avoid contact with skin and eyes.[8][12]
-
Post-Handling: Thoroughly wash hands with soap and water after handling, even if gloves were worn.[8][12] Decontaminate the work area in the fume hood.
Disposal Plan
All waste materials containing this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and disposable labware, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.
-
Storage and Pickup: Store hazardous waste in a designated satellite accumulation area until it is collected by the institution's environmental health and safety department for proper disposal in accordance with local, state, and federal regulations.[9][13]
Visual Diagrams
Caption: PPE selection workflow based on task-specific hazards.
Caption: Step-by-step chemical waste disposal workflow.
References
- 1. How to Choose Safety Goggles for a Chemistry Lab [droppe.com]
- 2. lindstromgroup.com [lindstromgroup.com]
- 3. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 4. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. vdp.com [vdp.com]
- 7. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. gloves.com [gloves.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. How to Choose the Best Laboratory Safety Goggles: A B2B Buyer’s Guide [cloudsds.com]
- 12. NIOSH / Pocket Guide to Chemical Hazards [dnacih.com]
- 13. Select the correct PPE to protect against eye hazards | UW Environmental Health & Safety [ehs.washington.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
